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2-chloro-N-(2-methylcyclohexyl)propanamide Documentation Hub

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  • Product: 2-chloro-N-(2-methylcyclohexyl)propanamide
  • CAS: 1005099-41-1

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to 2-Chloro-N-(2-methylcyclohexyl)propanamide (CAS: 1005099-41-1): Synthesis, Reactivity, and Applications

Executive Summary In the realm of synthetic organic chemistry, agrochemical development, and targeted drug discovery, alpha-haloamides serve as critical building blocks and active pharmacological agents. 2-Chloro-N-(2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry, agrochemical development, and targeted drug discovery, alpha-haloamides serve as critical building blocks and active pharmacological agents. 2-Chloro-N-(2-methylcyclohexyl)propanamide (CAS: 1005099-41-1) is a highly specialized chloropropanamide derivative [1]. Characterized by its alpha-chloro group and a sterically hindered 2-methylcyclohexyl moiety, this compound bridges the gap between stable chemical intermediates and potent covalent modifiers.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, synthetic protocols, and applications, empowering researchers to leverage this compound in their developmental pipelines.

Physicochemical & Structural Profiling

The structural architecture of 2-chloro-N-(2-methylcyclohexyl)propanamide dictates its behavior in both synthetic environments and biological systems. The molecule features three distinct domains:

  • The Electrophilic Alpha-Carbon: The carbon adjacent to the carbonyl group bears a chlorine atom, rendering it susceptible to nucleophilic attack.

  • The Amide Backbone: Provides hydrogen-bonding capabilities (both donor and acceptor) crucial for target protein interaction.

  • The 2-Methylcyclohexyl Ring: Imparts significant lipophilicity and steric bulk, influencing membrane permeability and receptor-site orientation.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 2-Chloro-N-(2-methylcyclohexyl)propanamide
CAS Registry Number 1005099-41-1
Molecular Formula C₁₀H₁₈ClNO
Molar Mass 203.71 g/mol
Stereocenters 3 (Alpha-carbon, C1 and C2 of the cyclohexyl ring)
Physical State Solid / Powder (Predicted based on analogs) [3]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Mechanistic Reactivity: The Alpha-Haloamide Dynamics

The strategic selection of a chloro-substituent over a bromo- or iodo-substituent is a trade-off between reactivity and stability.

Causality in Reactivity: The primary determinant of reactivity in alpha-haloamides is the leaving group ability of the halogen. Bromide is a superior leaving group due to its lower basicity and greater polarizability [2]. However, the chloro-derivative (CAS: 1005099-41-1) offers superior long-term stability. This moderate electrophilicity is highly desirable in drug design, particularly for targeted covalent inhibitors (TCIs). A highly reactive bromo-analog might indiscriminately alkylate off-target proteins, leading to toxicity, whereas the chloro-analog requires a specifically oriented, highly nucleophilic residue (such as a catalytic cysteine) to trigger the substitution.

Comparative Reactivity Profile
Halogen AnalogLeaving Group AbilityStability (Storage)Nucleophilic Substitution RatePrimary Application
Chloro- (CAS 1005099-41-1) ModerateHighControlled / SlowerCovalent drugs, formulated agrochemicals
Bromo- Analog ExcellentLow to ModerateRapidTransient synthetic intermediates

Synthetic Methodologies & Workflows

The synthesis of 2-chloro-N-(2-methylcyclohexyl)propanamide relies on a highly efficient nucleophilic acyl substitution. The protocol below is designed as a self-validating system , incorporating specific chemical causality for every reagent choice and in-process controls to guarantee structural integrity.

Workflow Visualization

Synthesis A 2-Methylcyclohexylamine (Nucleophile) C Dichloromethane (DCM) Solvent, 0°C A->C B 2-Chloropropionyl Chloride (Electrophile) B->C D Triethylamine (TEA) Acid Scavenger C->D E Tetrahedral Intermediate (Transient) D->E Nucleophilic Attack F 2-chloro-N-(2-methylcyclohexyl)propanamide CAS: 1005099-41-1 E->F Chloride Elimination

Caption: Synthetic workflow for 2-chloro-N-(2-methylcyclohexyl)propanamide via acyl substitution.

Step-by-Step Experimental Protocol

1. Reaction Setup & Causality:

  • Reagents: 2-methylcyclohexylamine (1.0 equiv), 2-chloropropionyl chloride (1.1 equiv), Triethylamine (TEA, 1.2 equiv).

  • Causality: 2-chloropropionyl chloride possesses two electrophilic sites (the acyl carbon and the alpha-carbon). The acyl chloride is significantly more electrophilic, ensuring strict regioselectivity. TEA is deployed as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the evolving HCl would protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.

2. Execution:

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-methylcyclohexylamine and TEA in anhydrous dichloromethane (DCM, 0.2 M).

  • Submerge the flask in an ice-water bath (0 °C). Causality: The amidation is highly exothermic. Thermal control prevents the degradation of the acyl chloride into ketene intermediates and minimizes off-target di-alkylation.

  • Add 2-chloropropionyl chloride dropwise via a syringe pump over 30 minutes.

3. In-Process Validation:

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Step: Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The disappearance of the amine spot (visualized via Ninhydrin stain) confirms reaction completion.

4. Workup & Purification:

  • Quench the reaction with 1M HCl to protonate and remove unreacted amine and TEA into the aqueous layer.

  • Wash the organic layer with saturated NaHCO₃ (to neutralize residual acid) and brine (to pre-dry the organic phase).

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Post-Reaction Validation: Confirm the structure via ¹H-NMR. Look for the characteristic doublet of the alpha-methyl group and the distinct multiplet of the alpha-proton adjacent to the chlorine atom.

Applications in Discovery: Agrochemicals & Covalent Modifiers

Agrochemical Herbicides (VLCFA Inhibition)

Chloropropanamides are structurally related to the widely utilized chloroacetamide class of herbicides (e.g., alachlor, metolachlor) [4]. These compounds exhibit potent herbicidal activity by inhibiting the biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs) [4].

The introduction of the 2-methylcyclohexyl ring in CAS 1005099-41-1 provides a unique steric profile that can alter the binding kinetics within the elongase complex. The alpha-chloro group covalently binds to specific nucleophilic residues within the target plant enzymes, arresting cell division and leading to weed eradication.

Biological Pathway Visualization

VLCFA_Inhibition A Chloropropanamide Derivative (CAS 1005099-41-1) B VLCFA Elongase Complex (Target Enzyme) A->B Diffuses to target C Covalent Binding (Nucleophilic Cysteine Attack) B->C Alpha-carbon substitution D Inhibition of Fatty Acid Elongation C->D E Depletion of Lipids & Proteins D->E F Arrested Cell Division (Herbicidal Effect) E->F

Caption: Mechanism of action for chloropropanamide-mediated VLCFA elongase inhibition.

Pharmaceutical Drug Discovery

Beyond agriculture, the alpha-chloroamide motif is increasingly utilized in the design of targeted covalent inhibitors (TCIs) for oncology and immunology. The moderate reactivity of the chloride leaving group allows the drug to circulate safely until it reaches the target kinase or protease, where the local microenvironment accelerates the nucleophilic attack by a catalytic cysteine, forming an irreversible bond.

References

  • ResearchGate. "Chloroacetamide Herbicides: Efficacy and Mechanism of Action." ResearchGate Publications. URL: [Link]

Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-chloro-N-(2-methylcyclohexyl)propanamide

Aimed at Researchers, Scientists, and Drug Development Professionals Abstract 2-chloro-N-(2-methylcyclohexyl)propanamide is a member of the chloroacetamide chemical family, a class of compounds widely recognized for thei...

Author: BenchChem Technical Support Team. Date: March 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(2-methylcyclohexyl)propanamide is a member of the chloroacetamide chemical family, a class of compounds widely recognized for their herbicidal properties. This guide delineates the putative mechanism of action of this specific molecule, drawing from the well-established activities of related chloroacetamide herbicides. The core hypothesis is that 2-chloro-N-(2-methylcyclohexyl)propanamide functions as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis, a critical metabolic pathway for plant growth and development. This document will provide a comprehensive overview of the proposed biochemical target, the physiological consequences of its inhibition, and a detailed experimental framework to validate this mechanism.

Introduction: The Chloroacetamide Class and its Herbicidal Significance

The chloroacetamide herbicides are a crucial component of modern agriculture, primarily utilized for pre-emergent control of annual grasses and some broadleaf weeds.[1][2] These compounds are soil-applied and act on germinating seedlings, inhibiting their growth before they can emerge from the soil.[2][3] A key characteristic of this class is its ability to disrupt early seedling development, particularly the elongation of shoots.[1][4] While the specific molecule, 2-chloro-N-(2-methylcyclohexyl)propanamide, is not extensively documented in publicly available literature, its structural similarity to other potent chloroacetamide herbicides, such as metolachlor and acetochlor, provides a strong basis for its proposed mechanism of action.[1][4]

Proposed Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4][5][6] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential for various physiological processes in plants, including:

  • Formation of Cuticular Waxes: These waxes form a protective layer on the plant surface, preventing water loss and protecting against environmental stresses.[3]

  • Cell Membrane Biogenesis: VLCFAs are integral components of cellular membranes, contributing to their structure and function.[5]

  • Signal Transduction: Some VLCFA derivatives are involved in signaling pathways that regulate plant development.

The inhibition of VLCFA synthesis leads to a cascade of detrimental effects in susceptible plants, ultimately resulting in growth arrest and death.[1][7]

The Molecular Target: VLCFA Elongase Complex

The molecular target of chloroacetamide herbicides is the VLCFA elongase complex, a multi-enzyme system located in the endoplasmic reticulum.[4][5] This complex catalyzes the sequential addition of two-carbon units to an acyl-CoA primer. The key enzyme inhibited by chloroacetamides is believed to be the condensing enzyme , often referred to as VLCFA synthase .[4][5] This enzyme is responsible for the initial condensation step in each elongation cycle.

The proposed mechanism of inhibition involves the covalent binding of the chloroacetamide molecule to a reactive cysteine residue within the active site of the VLCFA synthase.[4][8] This irreversible binding inactivates the enzyme, thereby halting the entire VLCFA elongation process.

cluster_0 Endoplasmic Reticulum Acyl-CoA_Primer Acyl-CoA Primer (C18) Condensing_Enzyme Condensing Enzyme (VLCFA Synthase) Acyl-CoA_Primer->Condensing_Enzyme Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensing_Enzyme VLCFA_Elongase_Complex VLCFA Elongase Complex Reduction1 Reduction Dehydration Dehydration Reduction2 Reduction Condensing_Enzyme->Reduction1 Condensation Reduction1->Dehydration Dehydration->Reduction2 VLCFA VLCFA (C20+) Reduction2->VLCFA Elongated Acyl-CoA Chloroacetamide 2-chloro-N-(2-methylcyclohexyl)propanamide Chloroacetamide->Condensing_Enzyme Inhibition

Figure 1: Proposed signaling pathway for the inhibition of VLCFA synthesis by 2-chloro-N-(2-methylcyclohexyl)propanamide.

Physiological and Phenotypic Consequences of VLCFA Synthesis Inhibition

The disruption of VLCFA synthesis manifests in several observable and measurable ways in susceptible plant species. These physiological and phenotypic changes provide strong evidence for the proposed mechanism of action.

  • Inhibition of Seedling Growth: This is the most prominent effect, with seedlings failing to emerge from the soil or exhibiting stunted growth shortly after emergence.[2][3] Grass seedlings may display a characteristic "buggy-whip" appearance where the shoot fails to unroll from the coleoptile.[2]

  • Reduced Cuticular Wax Formation: A decrease in the synthesis of VLCFAs leads to a thinner and less effective cuticular wax layer. This can be quantified through analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

  • Altered Membrane Composition: The reduction in VLCFAs can alter the lipid composition of cellular membranes, potentially affecting their fluidity and the function of membrane-bound proteins.

  • Crinkled or Cupped Leaves in Broadleaf Species: Broadleaf plants may exhibit deformities in their leaves as a result of disrupted cell expansion and development.[3]

Parameter Expected Effect of 2-chloro-N-(2-methylcyclohexyl)propanamide Method of Measurement
Seedling EmergenceSignificant ReductionGreenhouse/Growth Chamber Assays
Shoot ElongationSignificant InhibitionRuler/Caliper Measurements
Root ElongationModerate to Low InhibitionRuler/Caliper Measurements
Cuticular Wax ContentSignificant ReductionGC-MS Analysis of Surface Waxes
VLCFA LevelsSignificant ReductionFatty Acid Methyl Ester (FAME) Analysis via GC-MS

Experimental Workflow for Mechanism of Action Validation

To rigorously validate the proposed mechanism of action for 2-chloro-N-(2-methylcyclohexyl)propanamide, a multi-faceted experimental approach is required. The following workflow outlines the key experiments, from whole-plant assays to in vitro enzymatic studies.

Start Hypothesis: Inhibition of VLCFA Synthesis Whole_Plant_Assays Whole-Plant Bioassays (Pre-emergence) Start->Whole_Plant_Assays Phenotypic_Analysis Phenotypic Analysis (Shoot/Root Inhibition) Whole_Plant_Assays->Phenotypic_Analysis Biochemical_Assays Biochemical Assays Phenotypic_Analysis->Biochemical_Assays VLCFA_Quantification VLCFA Quantification (GC-MS) Biochemical_Assays->VLCFA_Quantification Enzymatic_Assays In Vitro Enzymatic Assays VLCFA_Quantification->Enzymatic_Assays VLCFA_Elongase_Activity VLCFA Elongase Activity Assay Enzymatic_Assays->VLCFA_Elongase_Activity Conclusion Confirmation of Mechanism of Action VLCFA_Elongase_Activity->Conclusion

Figure 2: Experimental workflow for validating the mechanism of action.

Step-by-Step Methodologies
  • Plant Material: Select a susceptible grass species (e.g., Lolium perenne) and a broadleaf species (e.g., Amaranthus retroflexus).

  • Treatment Application: Prepare a dilution series of 2-chloro-N-(2-methylcyclohexyl)propanamide in an appropriate solvent. Apply the solutions to the surface of the soil in pots.

  • Sowing: Sow a known number of seeds of the selected plant species in each pot.

  • Growth Conditions: Place the pots in a controlled environment (growth chamber or greenhouse) with optimal conditions for germination and growth.

  • Data Collection: After a set period (e.g., 14-21 days), count the number of emerged seedlings and measure the shoot and root length of the surviving plants.

  • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for emergence and growth inhibition.

  • Sample Collection: Treat seedlings of a susceptible species with a sub-lethal concentration of 2-chloro-N-(2-methylcyclohexyl)propanamide. Harvest the shoot tissues after a defined treatment period.

  • Lipid Extraction: Extract the total lipids from the plant tissue using a chloroform:methanol solvent system.

  • Fatty Acid Methyl Ester (FAME) Derivatization: Transesterify the fatty acids in the lipid extract to their corresponding methyl esters using a reagent such as methanolic HCl.

  • GC-MS Analysis: Separate and identify the FAMEs using a gas chromatograph coupled to a mass spectrometer.

  • Quantification: Quantify the levels of individual VLCFAs (C20:0, C22:0, C24:0, etc.) by comparing their peak areas to those of internal standards.

  • Data Comparison: Compare the VLCFA profiles of treated and untreated plants to determine the extent of inhibition.

  • Microsome Isolation: Isolate microsomes (which contain the VLCFA elongase complex) from a susceptible plant species (e.g., leek seedlings) through differential centrifugation.

  • Assay Reaction: Set up a reaction mixture containing the isolated microsomes, a radiolabeled precursor ([14C]-malonyl-CoA), an acyl-CoA primer (e.g., C18:0-CoA), and a dilution series of 2-chloro-N-(2-methylcyclohexyl)propanamide.

  • Incubation: Incubate the reaction mixtures at an optimal temperature for a set period.

  • Lipid Extraction and Analysis: Stop the reaction, extract the lipids, and separate the fatty acids by thin-layer chromatography (TLC).

  • Detection: Visualize and quantify the radiolabeled elongated fatty acids using autoradiography or a phosphorimager.

  • IC50 Determination: Calculate the IC50 value for the inhibition of VLCFA elongase activity.

Conclusion

Based on its chemical structure as a chloroacetamide, 2-chloro-N-(2-methylcyclohexyl)propanamide is strongly predicted to act as a herbicide by inhibiting the synthesis of very-long-chain fatty acids. The proposed molecular target is the VLCFA synthase enzyme within the VLCFA elongase complex. The experimental framework detailed in this guide provides a robust and logical pathway to definitively confirm this mechanism of action. The validation of this mechanism will not only contribute to the scientific understanding of this specific compound but also reinforce the established mode of action for the broader class of chloroacetamide herbicides.

References

  • Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology - Cambridge University Press & Assessment. (2023, December 21). Retrieved from [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core. (2017, June 12). Retrieved from [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. (2026, February 3). Retrieved from [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. Retrieved from [Link]

  • Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Retrieved from [Link]

  • The action of herbicides on fatty acid biosynthesis and elongation in barley and cucumber. (2010, July 15). Retrieved from [Link]

  • Inhibitors of Biosynthesis of Very-Long-Chain Fatty Acids - ResearchGate. Retrieved from [Link]

  • Long Chain Fatty Acid Inhibitors | Herbicide Symptoms - UC ANR. Retrieved from [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides1 - Cambridge University Press. Retrieved from [Link]

Sources

Foundational

Foreword: The Chloroacetamide Moiety - A Privileged Scaffold in Bioactive Compound Design

An In-depth Technical Guide to the Biological Activity of N-Substituted Chloroacetamides The N-substituted chloroacetamide scaffold represents a class of compounds defined by a reactive chloroacetyl group attached to a n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of N-Substituted Chloroacetamides

The N-substituted chloroacetamide scaffold represents a class of compounds defined by a reactive chloroacetyl group attached to a nitrogen atom, which is in turn connected to a variable substituent (R-group). This seemingly simple chemical architecture has proven to be a remarkably versatile "warhead" in the design of biologically active molecules. Its inherent electrophilicity allows for covalent interactions with nucleophilic residues, particularly cysteine and histidine, in various biological targets. This capacity for targeted, often irreversible, inhibition is a cornerstone of its diverse pharmacological profile.

This guide provides a comprehensive exploration of the multifaceted biological activities of N-substituted chloroacetamides. We will delve into their established roles as agricultural herbicides and explore their burgeoning potential as antimicrobial and novel anticancer agents. The narrative is structured not as a rigid review, but as a technical journey, explaining the causal links between chemical structure, mechanism of action, and biological outcome, grounded in field-proven experimental methodologies.

Section 1: The Chemical Foundation - Synthesis and Reactivity

The chemical reactivity of N-substituted chloroacetamides is fundamentally tied to the electrophilic nature of the α-carbon and the susceptibility of the chlorine atom to nucleophilic substitution.[1] This reactivity is the lynchpin of their biological activity.

General Synthesis Protocol

The most common and straightforward synthesis involves the chloroacetylation of a primary or secondary amine using chloroacetyl chloride.[1][2] This reaction is typically performed in an inert solvent with a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of N-Aryl-2-chloroacetamides

  • Reactant Preparation: Dissolve the desired substituted aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0°C).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution to act as an acid scavenger.

  • Chloroacetylation: Add 2-chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains low to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted chloroacetamide.[1]

Causality in Synthesis: The use of an ice bath and dropwise addition is critical to manage the reaction's exothermicity, preventing side reactions and degradation. The choice of a non-nucleophilic base like triethylamine is deliberate; it effectively scavenges HCl without competing with the primary amine in reacting with the highly reactive chloroacetyl chloride.

G cluster_reactants Reactants cluster_process Process cluster_products Products Amine Substituted Amine (R-NH2) Reaction Nucleophilic Acyl Substitution (Aprotic Solvent, 0°C -> RT) Amine->Reaction CAC Chloroacetyl Chloride (Cl-CH2-CO-Cl) CAC->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product N-Substituted Chloroacetamide Reaction->Product Byproduct Byproduct (e.g., Triethylammonium Chloride) Reaction->Byproduct

General workflow for the synthesis of N-substituted chloroacetamides.

Section 2: Agricultural Significance - Herbicidal Activity

Chloroacetamides are among the most widely used herbicides in modern agriculture, prized for their efficacy against annual grasses and some broadleaf weeds.[3][4] Commercially significant examples include Acetochlor and Metolachlor.[4]

Mechanism of Herbicidal Action

The herbicidal activity of chloroacetamides is most pronounced during the early stages of seedling growth, making them effective as pre-emergence herbicides.[5] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[5] This disruption of lipid biosynthesis interferes with the formation of cell membranes and cuticular waxes, leading to a failure of the emerging shoot to properly develop, ultimately causing seedling death.[5]

Additionally, these herbicides are known to inhibit other metabolic processes requiring coenzyme A and can be detoxified in tolerant plant species via conjugation with glutathione.[5]

Structure-Activity Relationship (SAR) in Herbicides

The efficacy and crop selectivity of herbicidal chloroacetamides are heavily influenced by the nature of the N-substituents. These substituents modulate the molecule's lipophilicity, solubility, and metabolic stability, which are critical factors for its uptake, translocation, and persistence in the soil.[3] The development of new derivatives aims to optimize these properties for enhanced potency and a more favorable environmental profile.[6]

Section 3: Therapeutic Potential - Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel chemical scaffolds. N-substituted chloroacetamides have emerged as a promising class of agents with broad-spectrum antibacterial and antifungal properties.[2][7]

Antibacterial Activity

These compounds have demonstrated efficacy against a range of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli) species.[7][8]

Mechanism of Action: The antibacterial effect is believed to stem from the chloroacetamide moiety alkylating essential bacterial enzymes and proteins, particularly those with critical sulfhydryl groups in their active sites. This covalent modification disrupts cellular processes vital for survival.

Key Insights:

  • Lipophilicity is Key: Studies have shown a strong correlation between the lipophilicity of the N-substituent and antibacterial potency. Halogenated phenyl rings, for instance, increase lipophilicity, which is thought to enhance the compound's ability to penetrate the bacterial cell membrane.[7][9]

  • The Chloro "Warhead" is Essential: The presence of the chlorine atom on the alpha-carbon is often crucial for biological activity. Comparative studies have shown that analogous acetamides lacking the chloro group are significantly less active or completely inactive, highlighting the importance of this reactive center.[10]

Table 1: Minimum Inhibitory/Bactericidal Concentrations (MIC/MBC) of Selected N-substituted Phenylacetamides

Compound ID N-Substituent Target Organism MIC (µM) MBC (µM) Reference
C6 4-(trifluoromethyl)phenyl S. aureus ATCC 43300 9.43 >262.3 [11]
C7 3-(trifluoromethyl)phenyl S. aureus ATCC 43300 7.73 >262.3 [11]
SP5 4-bromophenyl S. aureus - - [7]
SP9 4-hydroxyphenyl S. aureus - - [7]

Note: This table presents a selection of data to illustrate structure-activity trends. "-" indicates data not specified in the same format.

Antifungal Activity

Several N-substituted chloroacetamide derivatives have shown potent activity against pathogenic fungi, including fluconazole-resistant Candida species and Aspergillus flavus.[2][12]

Mechanism of Action: The antifungal mechanism is multifaceted. One proposed pathway involves binding to ergosterol in the fungal plasma membrane, disrupting membrane integrity in a manner analogous to polyene antifungals.[12] Another potential mechanism is the inhibition of essential enzymes like dihydrofolate reductase (DHFR), which would interfere with DNA synthesis.[2][12] Furthermore, these compounds can inhibit the formation of and disrupt pre-formed fungal biofilms, a key virulence factor in persistent infections.[2]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a self-validating system for determining the antimicrobial efficacy of test compounds.

  • Preparation: Prepare a stock solution of the test chloroacetamide in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (e.g., S. aureus at ~5 x 10^5 CFU/mL) in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution with the appropriate broth to achieve a range of final concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls:

    • Positive Control: A well containing a known effective antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). This validates the susceptibility of the organism.

    • Negative Control: A well containing only the broth and the microbial inoculum (no compound). This validates the viability and growth of the organism.

    • Sterility Control: A well containing only sterile broth. This validates the sterility of the medium.

    • Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used, plus inoculum. This ensures the solvent itself has no antimicrobial effect at the tested concentrations.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 4: Emerging Frontiers - Anticancer Activity

Perhaps the most exciting recent development is the identification of N-substituted chloroacetamides as potent anticancer agents, with a particular aptitude for targeting cancer stem cells (CSCs).[13][14] CSCs are a subpopulation of tumor cells responsible for chemoresistance, metastasis, and tumor relapse, making them a high-value therapeutic target.[9][13]

Mechanism of Anticancer Action: Targeting Cancer Stem Cells

Several chloroacetamide derivatives have been shown to inhibit the self-renewal capacity of CSCs, effectively preventing the propagation of the tumor-initiating cell population.[13]

Proposed Molecular Mechanism: One potential mechanism for their anticancer effect is the inhibition of Glutathione S-transferase (GST).[15] GST is an enzyme often overexpressed in cancer cells and contributes to detoxification and drug resistance. By forming conjugates with glutathione, the chloroacetamide derivatives may act as competitive inhibitors of GST, leading to an increase in intracellular reactive oxygen species (ROS) and inducing apoptosis.[15][16]

G cluster_drug N-Substituted Chloroacetamide cluster_cell Cancer Cell Drug Chloroacetamide Derivative GST Glutathione S-Transferase (GST) Drug->GST Forms conjugate with GSH, inhibits GST CSC Cancer Stem Cell (CSC) Self-Renewal Drug->CSC ROS ↑ Reactive Oxygen Species (ROS) GST->ROS Normally detoxifies GSH Glutathione (GSH) GSH->GST Apoptosis Apoptosis ROS->Apoptosis Inhibition Inhibition CSC->Inhibition Inhibition->CSC Blocks self-renewal

Sources

Exploratory

Physicochemical Profiling and Application of 2-Chloro-N-(2-methylcyclohexyl)propanamide in Covalent Ligand Discovery

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Whitepaper Executive Summary The landscape of targeted covalent inhibitors (TCIs) and agrochemical des...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Whitepaper

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) and agrochemical design has increasingly shifted toward electrophiles with tunable reactivity. 2-Chloro-N-(2-methylcyclohexyl)propanamide (CMCP) (CAS: 1005099-41-1) represents a highly specialized building block and fragment-screening scaffold[1]. Featuring a lipophilic 2-methylcyclohexyl ring coupled to an electrophilic 2-chloropropanamide warhead, this molecule serves as an exemplary model for understanding steric modulation in SN​2 -mediated covalent binding.

This whitepaper provides an in-depth analysis of CMCP, detailing its physicochemical properties, the mechanistic causality behind its reactivity, validated synthesis protocols, and its emerging utility in both drug discovery and agrochemical development.

Molecular Identity & Physicochemical Profiling

Understanding the physicochemical parameters of a covalent fragment is critical for predicting its behavior in biological assays and its eventual drug-likeness. CMCP is characterized by a low molecular weight and optimal lipophilicity, making it highly membrane-permeable and suitable for fragment-based drug discovery (FBDD).

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name 2-Chloro-N-(2-methylcyclohexyl)propanamideDefines the structural core (aliphatic ring + warhead).
CAS Number 1005099-41-1Unique registry identifier[1].
Molecular Formula C₁₀H₁₈ClNOIndicates a halogenated aliphatic amide.
Molecular Weight 203.71 g/mol Ideal for fragment libraries (Rule of 3 compliant).
LogP (Est.) ~2.8Ensures sufficient lipophilicity for cell membrane penetration.
Topological Polar Surface Area (TPSA) 29.1 ŲLow TPSA guarantees excellent passive permeability.
H-Bond Donors / Acceptors 1 / 1Minimizes desolvation penalties during target binding.
Electrophilic Warhead α -chloropropanamideActs as a tunable Michael/alkylating acceptor for thiols.

Mechanism of Action: The Sterically Tuned Electrophile

The defining feature of CMCP is its 2-chloropropanamide moiety. While unhindered α -chloroacetamides are highly reactive and often indiscriminately alkylate off-target thiols (such as intracellular glutathione), the chloropropanamide introduces a critical methyl group at the α -carbon[2].

The Causality of Steric Hindrance

In covalent drug design, the overall potency of an inhibitor is defined by two steps: initial non-covalent binding ( KI​ ) and subsequent covalent bond formation ( kinact​ ). By incorporating an α -methyl group adjacent to the leaving group (chloride), CMCP introduces steric hindrance that significantly lowers its intrinsic reactivity toward nucleophiles. Consequently, the SN​2 attack by a target cysteine thiolate is kinetically slow unless the molecule is perfectly oriented by the non-covalent interactions of the 2-methylcyclohexyl ring within the target protein's binding pocket. This steric tuning drastically improves target selectivity and reduces off-target toxicity[3].

SN2_Mechanism Thiolate Target Cysteine (Cys-S⁻) Transition S_N2 Transition State [S···C(CH3)···Cl]⁻ Thiolate->Transition Nucleophilic Attack Warhead 2-Chloropropanamide Warhead Warhead->Transition Sterically Hindered α-Carbon Adduct Covalent Thioether Adduct + Cl⁻ Transition->Adduct Chloride Elimination

Figure 1: S_N2-mediated covalent adduct formation between a target cysteine thiolate and the sterically tuned warhead.

Experimental Workflows & Methodologies

To ensure scientific rigor, the following protocols outline a self-validating system for the synthesis and analytical characterization of CMCP.

Protocol A: Synthesis of CMCP via N-Acylation

Rationale: The coupling of an acid chloride with an aliphatic amine requires a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the starting amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 2-methylcyclohexan-1-amine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). DCM is utilized as an aprotic solvent to prevent the premature hydrolysis of the acid chloride.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv, 15 mmol). DIPEA acts as a sterically hindered, non-nucleophilic base.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 2-chloropropanoyl chloride (1.1 equiv, 11 mmol) over 15 minutes. The low temperature controls the exothermic nature of the acylation and prevents side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 3:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1 M HCl (to remove excess amine) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield CMCP as a pure compound (>95% purity)[1].

Protocol B: Intact Protein LC-MS Validation of Covalent Binding

Rationale: To confirm that CMCP acts as a covalent modifier, intact mass spectrometry is used to detect the precise mass shift corresponding to the addition of the CMCP adduct minus the chloride leaving group ( Δ Mass = +168.1 Da).

Step-by-Step Methodology:

  • Incubation: Incubate the target recombinant protein (e.g., 2 µM) with a 10-fold molar excess of CMCP (20 µM) in HEPES buffer (pH 7.4) at 25 °C for 2 hours.

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt the SN​2 reaction.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid online desalting column to remove buffer salts and unbound CMCP.

  • LC-MS Analysis: Analyze the intact protein using a High-Resolution Mass Spectrometer (e.g., Q-TOF).

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. A successful covalent hit will show a complete or partial shift of the protein mass by +168.1 Da, validating the irreversible binding event[4].

Applications in Biological Systems

The structural properties of CMCP make it a highly valuable asset in two distinct fields of life sciences.

Agrochemicals: Inhibition of VLCFA Elongases

Chloroacetamides and chloropropanamides are well-documented herbicides that inhibit very-long-chain fatty acid (VLCFA) elongases in plants. Mechanistically, these compounds undergo covalent binding to the active site cysteine of condensing enzymes, such as plant type III polyketide synthases[5]. The lipophilic 2-methylcyclohexyl ring of CMCP mimics the aliphatic chains of natural fatty acid substrates, anchoring the molecule in the hydrophobic pocket while the warhead irreversibly alkylates the catalytic cysteine.

Drug Discovery: Fragment-Based Covalent Screening

In modern antibacterial and antiviral drug discovery, tunable warheads are essential. For instance, the bacterial enzyme MurA (essential for peptidoglycan biosynthesis) and the SARS-CoV-2 Main Protease (Mpro) both rely on highly nucleophilic catalytic cysteines (Cys115 and Cys145, respectively)[2][4]. CMCP serves as an ideal starting fragment in CoDELs (Covalent DNA-Encoded Libraries) or standard fragment screens. Its low intrinsic reactivity ensures that it will only label the target cysteine if the 2-methylcyclohexyl moiety provides sufficient non-covalent binding affinity to drastically increase the local concentration of the warhead[3].

Screening_Workflow Lib Covalent Fragment Library (CMCP Derivatives) Incubate Incubation with Target Protein (e.g., Mpro, MurA) Lib->Incubate LCMS Intact Protein LC-MS Mass Shift Analysis (+168 Da) Incubate->LCMS Primary Screen Digest Tryptic Digestion & Peptide Mapping LCMS->Digest Hit Confirmation Identify Identification of Modified Cysteine Residue Digest->Identify Site Localization

Figure 2: Intact mass MS and peptide mapping workflow for evaluating CMCP-based covalent fragments.

References

  • PubMed. "Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases". National Center for Biotechnology Information. Available at: [Link]

  • PubMed. "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead". National Center for Biotechnology Information. Available at: [Link]

  • PMC. "Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity". PubMed Central. Available at:[Link]

  • ACS Publications. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery". JACS Au. Available at: [Link]

Sources

Foundational

Stereochemical Profiling and Resolution of 2-Chloro-N-(2-methylcyclohexyl)propanamide: A Comprehensive Technical Guide

Executive Summary In the development of advanced agrochemicals and targeted pharmaceuticals, the stereochemical integrity of aliphatic amides is paramount. Molecules bearing multiple chiral centers, such as 2-chloro-N-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced agrochemicals and targeted pharmaceuticals, the stereochemical integrity of aliphatic amides is paramount. Molecules bearing multiple chiral centers, such as 2-chloro-N-(2-methylcyclohexyl)propanamide, exhibit profound enantioselective and diastereoselective differences in biological efficacy, target binding affinity, and environmental bioaccumulation 1. This whitepaper provides an in-depth mechanistic guide to the stereochemical architecture, targeted synthesis, and chromatographic resolution of this complex 8-isomer system.

By moving beyond simple racemic synthesis and employing biocatalytic resolution coupled with chiral chromatography, we establish a self-validating analytical framework suitable for rigorous drug development and environmental monitoring.

Part I: Stereochemical Architecture

The structural complexity of 2-chloro-N-(2-methylcyclohexyl)propanamide arises from the convergence of three distinct chiral centers:

  • C1' : The cyclohexyl carbon attached to the amide nitrogen.

  • C2' : The cyclohexyl carbon bearing the methyl group.

  • C2 : The α -carbon of the propanamide chain bearing the chlorine atom.

The relationship between C1' and C2' defines the cis or trans geometry of the 2-methylcyclohexylamine core. The addition of the chiral C2 center on the acyl chain generates a 23 system, resulting in exactly 8 stereoisomers (4 enantiomeric pairs).

StereoisomerTree Root 2-chloro-N-(2-methylcyclohexyl)propanamide (8 Stereoisomers) Cis cis-Cyclohexyl Core (1'R,2'S) & (1'S,2'R) Root->Cis Trans trans-Cyclohexyl Core (1'R,2'R) & (1'S,2'S) Root->Trans Cis_R + (2R)-acyl Diastereomers Cis->Cis_R Cis_S + (2S)-acyl Diastereomers Cis->Cis_S Trans_R + (2R)-acyl Diastereomers Trans->Trans_R Trans_S + (2S)-acyl Diastereomers Trans->Trans_S Iso1 (1'R, 2'S, 2R) (1'S, 2'R, 2R) Cis_R->Iso1 Iso2 (1'R, 2'S, 2S) (1'S, 2'R, 2S) Cis_S->Iso2 Iso3 (1'R, 2'R, 2R) (1'S, 2'S, 2R) Trans_R->Iso3 Iso4 (1'R, 2'R, 2S) (1'S, 2'S, 2S) Trans_S->Iso4

Stereochemical divergence of 2-chloro-N-(2-methylcyclohexyl)propanamide into 8 isomers.

Quantitative Stereoisomer Mapping

To facilitate analytical tracking, the 8 isomers and their geometric relationships are summarized below. Diastereomers exhibit different physical properties and can be separated via standard achiral chromatography, whereas enantiomeric pairs require Chiral Stationary Phases (CSPs).

Isomer IDAmine Core GeometryC1' ConfigC2' ConfigC2 (Acyl) ConfigEnantiomeric PartnerDiastereomeric Relationship
1 cis1'R2'S2RIsomer 23, 4, 5, 6, 7, 8
2 cis1'S2'R2SIsomer 13, 4, 5, 6, 7, 8
3 cis1'R2'S2SIsomer 41, 2, 5, 6, 7, 8
4 cis1'S2'R2RIsomer 31, 2, 5, 6, 7, 8
5 trans1'R2'R2RIsomer 61, 2, 3, 4, 7, 8
6 trans1'S2'S2SIsomer 51, 2, 3, 4, 7, 8
7 trans1'R2'R2SIsomer 81, 2, 3, 4, 5, 6
8 trans1'S2'S2RIsomer 71, 2, 3, 4, 5, 6

Part II: Synthesis of Self-Validating Standards

A common pitfall in chiral analytical chemistry is attempting to develop a separation method directly on an 8-component racemic mixture without peak-assignment causality. To build a highly trustworthy, self-validating system, we must synthesize stereopure reference standards to "spike" and identify peaks in the racemic chromatogram.

Causality of the Synthetic Approach

Chemical resolution of 2-methylcyclohexylamine via traditional diastereomeric salt crystallization (e.g., using tartaric acid) suffers from poor yields and incomplete stereocontrol. Instead, we employ a biocatalytic approach. The use of ω -transaminases, specifically CV-TAm from Chromobacterium violaceum, allows for the dynamic asymmetric transamination of racemic 2-methylcyclohexanone. This enzyme exhibits exceptional stereoselectivity, yielding the (1S)-amine with up to 24:1 diastereoselectivity for the cis-(1S, 2R) isomer [[2]]().

By coupling this stereopure amine with commercially available, enantiopure (2R)-2-chloropropanoyl chloride [[3]](), we fix all three stereocenters, creating a single, known reference standard (Isomer 4).

Workflow A Racemic Ketone B CV-TAm Enzyme A->B Transamination C Enantiopure Amine B->C Resolution D (R)-Acyl Chloride C->D Acylation E Diastereomeric Amides D->E Coupling F Chiral HPLC E->F Separation

Self-validating workflow for the synthesis and chiral resolution of stereopure reference standards.

Protocol 1: Synthesis of the (1'S, 2'R, 2R) Reference Standard
  • Biocatalytic Transamination : Suspend racemic 2-methylcyclohexanone (10 mmol) and isopropylamine (amine donor) in a phosphate buffer (pH 7.5). Add CV-TAm ( ω -transaminase) and PLP cofactor. Incubate at 30°C for 24 hours to selectively yield (1S, 2R)-2-methylcyclohexylamine 2.

  • Extraction : Adjust the aqueous mixture to pH 12 using 2M NaOH. Extract the free amine into dichloromethane (DCM) ( 3×20 mL).

  • Acylation Setup : Dry the DCM extract over anhydrous Na2​SO4​ . Add triethylamine (1.2 eq) and cool the reaction flask to 0°C under an inert argon atmosphere.

  • Stereospecific Coupling : Dropwise add (2R)-2-chloropropanoyl chloride (1.1 eq) 3. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Purification : Quench with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexane/EtOAc 80:20) to isolate the pure (1'S, 2'R, 2R) amide.

Part III: Analytical Resolution & Characterization

Chromatographic Causality

Separating an 8-isomer mixture requires a stationary phase capable of multimodal interactions. Polysaccharide-based Chiral Stationary Phases (CSPs), specifically amylose tris(3,5-dimethylphenylcarbamate), are the gold standard for racemic amides 4. The chiral recognition mechanism is driven by:

  • Hydrogen Bonding : The carbamate linkages of the CSP act as both H-bond donors and acceptors for the amide backbone of the analyte 5.

  • Steric Inclusion : The helical grooves of the amylose polymer sterically differentiate the bulky cis and trans conformations of the 2-methylcyclohexyl ring.

  • Dipole-Dipole Interactions : The highly polarized C-Cl bond interacts with the π -electron clouds of the phenyl rings on the CSP.

Protocol 2: Chiral HPLC Separation Workflow
  • System Preparation : Equip a high-performance liquid chromatograph (HPLC) with an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 μ m) 5.

  • Mobile Phase : Prepare an isocratic mobile phase of Hexane / Isopropanol (90:10, v/v). Degas thoroughly via ultrasonication.

  • Sample Preparation : Dissolve the fully racemic 8-isomer mixture of 2-chloro-N-(2-methylcyclohexyl)propanamide in the mobile phase to a concentration of 1.0 mg/mL.

  • Execution : Set the flow rate to 1.0 mL/min and maintain the column compartment at 25°C. Monitor the eluent via UV detection at 210 nm (optimized for the amide chromophore) 4.

  • Validation via Spiking : Inject the stereopure (1'S, 2'R, 2R) reference standard synthesized in Protocol 1. The retention time match will definitively assign one of the 8 peaks, anchoring the relative retention times of the remaining diastereomers and enantiomers.

Orthogonal Validation via 2D-NMR

While HPLC confirms enantiomeric purity, structural geometry must be verified orthogonally. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR is critical here. The cis vs. trans relationship of the 2-methylcyclohexyl ring is definitively assigned by observing NOE cross-peaks (spatial proximity < 5 Å) between the axial/equatorial protons at C1' and C2', ensuring the biocatalytic step proceeded with the expected stereoretention.

References

  • Significance of (2R)-2-Chloropropanoyl Chloride as a Chiral Building Block. Benchchem.
  • Chiral separation of compound C, a racemic amide. ResearchGate.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • -Transaminases for the amination of functionalised cyclic ketones. Organic & Biomolecular Chemistry - RSC Publishing.
  • Enantioselective toxicity and bioaccumulation of fipronil in fathead minnows following water and sediment exposures. ResearchGate.

Sources

Exploratory

Solvation Dynamics and Analytical Solubility Profiling of 2-Chloro-N-(2-methylcyclohexyl)propanamide

Executive Summary The compound 2-chloro-N-(2-methylcyclohexyl)propanamide is a highly lipophilic, non-aromatic α -chloro amide. Structurally related to key intermediates in the synthesis of local anesthetics (e.g., prilo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(2-methylcyclohexyl)propanamide is a highly lipophilic, non-aromatic α -chloro amide. Structurally related to key intermediates in the synthesis of local anesthetics (e.g., prilocaine derivatives) and agrochemicals[1], its solubility profile is dictated by the interplay between its polar, electrophilic amide core and its bulky, hydrophobic 2-methylcyclohexyl ring[2]. This whitepaper provides a comprehensive, causality-driven guide to predicting, measuring, and validating the solubility of this compound in common laboratory solvents, tailored for researchers in synthetic chemistry and early-stage drug development.

Structural Thermodynamics & Solvation Mechanics

To accurately predict the solubility of 2-chloro-N-(2-methylcyclohexyl)propanamide, one must deconstruct its molecular architecture:

  • The α -Chloro Amide Core: The electronegative chlorine atom exerts a strong inductive effect (-I), increasing the electrophilicity of the adjacent carbonyl carbon. While the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), the α -halogen slightly dampens the basicity of the carbonyl oxygen. However, this halogenation significantly enhances the molecule's affinity for halogenated solvents via dipole-dipole and London dispersion forces[1].

  • The 2-Methylcyclohexyl Ring: This bulky aliphatic moiety dominates the molecule's overall lipophilicity (LogP). It completely disrupts the potential for aqueous solvation by demanding a massive entropic penalty for water cavity formation, rendering the compound practically insoluble in aqueous media[2].

G Solid Solid State Lattice (Amide H-Bonds) Cavity Solvent Cavity Formation (Endothermic) Solid->Cavity Lattice Energy Input Interaction Solute-Solvent Interaction (Dipole/Dispersion) Cavity->Interaction Solvation Dynamics Dissolved Dissolved State (Thermodynamic Equilibrium) Interaction->Dissolved ΔG < 0

Thermodynamic cycle of alpha-chloro amide solvation.

Predicted Solubility Matrix in Common Laboratory Solvents

Based on the thermodynamic principles outlined above, quantitative solubility ranges can be established. The data below synthesizes structural analog behavior into a predictive matrix for laboratory workflows.

Solvent ClassSolventPredicted SolubilitySolvation Mechanism / Rationale
Halogenated Dichloromethane (DCM)>100 mg/mL Excellent match for the α -chloro moiety; strong dipole-dipole interactions.
Polar Aprotic Ethyl Acetate (EtOAc)50 - 100 mg/mL Strong H-bond acceptor (solvent) pairs well with the amide N-H donor.
Polar Aprotic DMSO / DMF>100 mg/mL Universal amide solvents; highly effective at disrupting crystal lattice H-bonds.
Polar Protic Methanol / Ethanol20 - 50 mg/mL Moderate solubility; protic solvents disrupt amide H-bonds but clash with the lipophilic ring.
Non-Polar Hexanes / Heptane<10 mg/mL Poor solubility; the aliphatic ring has affinity, but the polar amide core resists dissolution.
Aqueous Water / PBS (pH 7.4)<0.1 mg/mL Practically insoluble due to the massive hydrophobic surface area of the 2-methylcyclohexyl group.

Methodological Causality: Why Standard UV Assays Fail

In early-stage drug discovery, kinetic solubility is often measured via high-throughput UV-Vis spectroscopy[3]. However, 2-chloro-N-(2-methylcyclohexyl)propanamide lacks an extended π -conjugated system (it possesses no aromatic rings, unlike its analog 2-chloro-N-(2-methylphenyl)propanamide). Consequently, it is practically transparent in the standard UV-Vis range (250–350 nm).

The Causality of Method Selection: Relying on UV-Vis for this specific molecule will result in high background noise and false negatives. Therefore, analytical workflows must utilize LC-MS/MS (Electrospray Ionization) for kinetic high-throughput screening[4], and Gravimetric Analysis for absolute thermodynamic validation[5].

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Gravimetric Determination (Shake-Flask)

This protocol provides the absolute equilibrium solubility (thermodynamic solubility) without relying on chromophores or ionization efficiency[5][6].

Self-Validation Mechanism: The protocol requires sampling at two distinct time points (e.g., 24h and 48h). If the calculated mass variance between the two time points is <5% , thermodynamic equilibrium is validated.

  • Supersaturation: Add 500 mg of 2-chloro-N-(2-methylcyclohexyl)propanamide to a 20 mL scintillation vial.

  • Solvent Addition: Add exactly 5.0 mL of the target solvent (e.g., Ethyl Acetate). Ensure visible solid remains at the bottom to guarantee supersaturation.

  • Equilibration: Seal the vial and place it in a thermostatically controlled orbital shaker at 25.0 ± 0.1 °C for 24 hours at 300 RPM.

  • Phase Separation: Remove the vial and let it stand undisturbed for 2 hours at 25.0 °C to allow the solid lattice to settle.

  • Filtration: Using a pre-warmed glass syringe, withdraw 2.0 mL of the supernatant. Pass it through a 0.45 µm PTFE syringe filter (PTFE is chosen to prevent non-specific binding of the lipophilic molecule) into a pre-weighed analytical evaporating dish[5].

  • Evaporation & Gravimetry: Evaporate the solvent in a vacuum oven at 40 °C (well below the compound's degradation threshold) until a constant weight is achieved.

  • Calculation: Solubility(mg/mL)=2.0mLMassFinal​−MassEmptyDish​​ .

Protocol B: High-Throughput Kinetic Solubility via LC-MS/MS

This protocol mimics the conditions of biological assays and formulation screening, providing rapid solubility limits in aqueous or mixed-solvent systems[3][4].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Aqueous Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) in a 96-well deep-well plate (Final DMSO concentration = 1.0%).

  • Incubation: Seal the plate and shake at 800 RPM for 2 hours at room temperature.

  • Filtration: Transfer the suspension to a 96-well filter plate (0.45 µm PTFE membrane). Apply a vacuum manifold at 0.2 atm to pull the saturated solution into a clean collection plate[3].

  • Dilution & Matrix Match: Dilute the filtrate 1:10 with Acetonitrile containing an internal standard to prevent precipitation prior to injection.

  • LC-MS/MS Quantification: Inject 5 µL onto a C18 reversed-phase column. Quantify the compound using Multiple Reaction Monitoring (MRM) against a 6-point calibration curve prepared in the exact matched solvent matrix[4].

Workflow Stock 10 mM DMSO Stock Dilution Aqueous Dilution (1% DMSO) Stock->Dilution Incubate Incubation (2h @ 25°C) Dilution->Incubate Filter Vacuum Filtration (0.45 µm PTFE) Incubate->Filter LCMS LC-MS/MS Quantification Filter->LCMS

High-throughput kinetic solubility screening workflow via LC-MS/MS.

Chemical Reactivity & Safety Considerations

When handling 2-chloro-N-(2-methylcyclohexyl)propanamide for solubility testing, researchers must account for its inherent chemical reactivity. α -chloro amides are known reactive pharmacophores. They act as soft electrophiles and can undergo nucleophilic substitution (Michael acceptor-like reactivity) with biological nucleophiles, particularly the thiol groups of cysteines[7].

  • Solvent Incompatibility: Avoid prolonged heating of this compound in strong nucleophilic solvents (e.g., primary amines or highly basic aqueous solutions), as this will lead to degradation via nucleophilic displacement of the α -chloride, skewing thermodynamic solubility results.

  • Handling: Due to its potential to act as a covalent modifier/alkylating agent, the compound should be handled as a potential skin sensitizer and handled strictly within a ventilated fume hood using appropriate PPE.

References

  • CymitQuimica. CAS 19281-31-3: N-(2-methylphenyl)-2-chloropropanamide.
  • CymitQuimica. CAS 6837-24-7: N-Cyclohexyl-2-pyrrolidone.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Benchchem. 1-Iodooctadecane: A Technical Guide to Solubility in Organic Solvents.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. ADME Solubility Assay.
  • BioRxiv. Low level of antioxidant capacity biomarkers but not target overexpression predicts vulnerability to ROS-inducing drugs.

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-chloro-N-(2-methylcyclohexyl)propanamide

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of α-Chloroamides In the landscape of synthetic organic chemistry and pharmaceutical development, α-haloamides repr...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of α-Chloroamides

In the landscape of synthetic organic chemistry and pharmaceutical development, α-haloamides represent a pivotal class of chemical intermediates. Their value is rooted in the dual reactivity conferred by the amide functionality and the adjacent, synthetically versatile carbon-halogen bond. The title compound, 2-chloro-N-(2-methylcyclohexyl)propanamide, is a representative member of this class, serving as a valuable building block for the introduction of the N-(2-methylcyclohexyl)propanamide moiety in more complex molecular architectures. The strategic placement of the chlorine atom at the alpha position activates the molecule for nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

This document provides a comprehensive, field-proven protocol for the synthesis of 2-chloro-N-(2-methylcyclohexyl)propanamide via the aminolysis of an acyl chloride. This robust and widely applicable method, often referred to as the Schotten-Baumann reaction, involves the reaction of a primary or secondary amine with an acyl chloride.[2] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and address critical safety considerations to ensure a successful and safe synthesis.

Reaction Mechanism: Nucleophilic Acyl Addition-Elimination

The synthesis proceeds through a classic nucleophilic addition-elimination pathway. The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.[3][4]

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methylcyclohexylamine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of 2-chloropropionyl chloride. This step forms a transient tetrahedral intermediate.[3][4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.[4][5]

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA), is included in the reaction mixture. Its crucial role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[2][3] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction toward completion.

reaction_mechanism amine 2-Methylcyclohexylamine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate 1. Nucleophilic Attack acyl_chloride 2-Chloropropionyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate base Triethylamine (Base) byproduct Triethylammonium Chloride base->byproduct 3. Acid Neutralization product 2-chloro-N-(2-methylcyclohexyl)propanamide tetrahedral_intermediate->product 2. Elimination of Cl-

Caption: Nucleophilic addition-elimination mechanism for amide synthesis.

Materials and Apparatus

Reagents & Chemicals
ReagentFormulaM.W. ( g/mol )Role
2-MethylcyclohexylamineC₇H₁₅N113.20Nucleophile/Reactant
2-Chloropropionyl chlorideC₃H₄Cl₂O126.97Electrophile/Reactant
Triethylamine (TEA)C₆H₁₅N101.19Base
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Solvent
Hydrochloric Acid (1 M aq.)HCl36.46Work-up Reagent
Sodium Bicarbonate (Sat. aq.)NaHCO₃84.01Work-up Reagent
Brine (Sat. aq. NaCl)NaCl58.44Work-up Reagent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent
Apparatus
  • Round-bottom flask (appropriate size) with stir bar

  • Ice bath

  • Addition funnel or syringe

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography setup or recrystallization glassware)

  • Magnetic stir plate

  • Standard laboratory glassware and consumables

Quantitative Data Summary

This table provides a sample calculation for a synthesis starting with 5.0 mmol of the limiting reagent, 2-methylcyclohexylamine.

ReagentEquivalentsM.W. ( g/mol )Amount (mmol)Amount (g)Volume (mL)Density (g/mL)
2-Methylcyclohexylamine1.0113.205.00.5660.660.858
2-Chloropropionyl chloride1.1126.975.50.6980.561.257
Triethylamine (TEA)1.2101.196.00.6070.840.726

Detailed Experimental Protocol

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Combine Amine, Base, & Anhydrous DCM cool 2. Cool to 0 °C (Ice Bath) setup->cool add 3. Add Acyl Chloride Dropwise cool->add react 4. Stir & Warm to RT (1-4 hours) add->react quench 5. Quench with Water react->quench Monitor by TLC wash_HCl 6. Wash with 1M HCl quench->wash_HCl wash_bicarb 7. Wash with Sat. NaHCO₃ wash_HCl->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry Organic Layer (MgSO₄) wash_brine->dry concentrate 10. Concentrate via Rotary Evaporation dry->concentrate purify 11. Purify Crude Product (Chromatography or Recrystallization) concentrate->purify

Caption: General experimental workflow for amide synthesis.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclohexylamine (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M.

  • Add triethylamine (1.2 equiv) to the solution.

  • Causality Note: The use of anhydrous solvent is critical. Acyl chlorides are highly moisture-sensitive and will readily hydrolyze to the corresponding carboxylic acid, reducing the yield of the desired amide.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.

Step 2: Cooling

  • Place the flask in an ice-water bath and cool the stirring solution to 0 °C.

  • Causality Note: The reaction between an amine and an acyl chloride is typically highly exothermic. Cooling the mixture helps to control the reaction rate, prevent the formation of side products, and ensure safety.[1]

Step 3: Addition of Acyl Chloride

  • Slowly add 2-chloropropionyl chloride (1.1 equiv) to the cooled solution dropwise via a syringe or an addition funnel over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Causality Note: A slow, controlled addition is essential to manage the exothermicity of the reaction and to prevent localized high concentrations of the acyl chloride, which could lead to side reactions.

Step 4: Reaction

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Step 5: Quenching and Work-up

  • Once the reaction is complete, quench the mixture by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and any unreacted 2-methylcyclohexylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine (to reduce the amount of dissolved water in the organic layer).[3]

Step 6: Drying and Concentration

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 7: Purification

  • Purify the crude amide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 2-chloro-N-(2-methylcyclohexyl)propanamide.[3]

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[6]

Handling Precautions:

  • All operations should be conducted inside a certified chemical fume hood to avoid inhalation of volatile and corrosive vapors.[6]

  • 2-Chloropropionyl chloride: Is corrosive and a lachrymator. It reacts violently with water. Handle with extreme care.

  • 2-Methylcyclohexylamine: Is corrosive and flammable. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.[7]

  • Triethylamine (TEA): Is flammable and corrosive with a strong, unpleasant odor.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. Benchchem.
  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. American Chemical Society.
  • Amide Synthesis. Fisher Scientific.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Reaction between acyl chlorides and amines - addition / elimin
  • 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide. Sigma-Aldrich.
  • Reactivity Showdown: 2-Bromo-N- cyclohexylpropanamide vs. 2-Chloro-N. Benchchem.
  • Safety data sheet - (RS)-2-Chloro-N-(2-methylphenyl)propanamide. CymitQuimica.
  • SAFETY DATA SHEET - 2-Chloro-2-methylpropane. Fisher Scientific.
  • 2-CHLORO-N-(2-METHYLPHENYL)

Sources

Application

Application Note: Multi-Stage Purification of 2-Chloro-N-(2-methylcyclohexyl)propanamide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Classification: α-Chloro Amide / Lipophilic Neutral Organic Molecule Introduction & Chemical Context The synthesis of α-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Classification: α-Chloro Amide / Lipophilic Neutral Organic Molecule

Introduction & Chemical Context

The synthesis of α-chloro amides is a fundamental transformation in organic and medicinal chemistry, often utilized to generate reactive intermediates for downstream functionalization or to synthesize active pharmaceutical ingredients and agrochemicals[1]. The target compound, 2-chloro-N-(2-methylcyclohexyl)propanamide , is typically synthesized via the nucleophilic acyl substitution of 2-chloropropanoyl chloride with 2-methylcyclohexanamine in the presence of a base (e.g., triethylamine).

While the coupling is generally robust, the crude reaction mixture invariably contains a matrix of impurities:

  • Unreacted Amines: Residual 2-methylcyclohexanamine and the tertiary amine base.

  • Acidic Byproducts: 2-chloropropanoic acid, resulting from the hydrolysis of unreacted acyl chloride.

  • Neutral Organic Impurities: Side-reaction byproducts and potential oligomers.

  • Diastereomeric Complexity: Because the molecule contains three stereocenters (the α-chloro position and the 1,2-positions of the methylcyclohexyl ring), standard synthesis yields a complex mixture of diastereomers.

To isolate the target amide in >99% purity suitable for biological screening or crystallographic analysis, a three-stage, self-validating purification pipeline is required.

Workflow Crude Crude Mixture LLE Acid-Base Extraction Crude->LLE Flash Flash Chromatography LLE->Flash Cryst Recrystallization Flash->Cryst Pure Pure Amide Cryst->Pure

Figure 1: Sequential purification workflow for 2-chloro-N-(2-methylcyclohexyl)propanamide.

Phase 1: Liquid-Liquid Extraction (Acid-Base Partitioning)

Causality & Mechanistic Insight

Acid-base extraction separates organic compounds based on their ionizability[2]. The target amide is a neutral species that does not readily ionize under mild aqueous conditions. By treating the organic mixture with 1M HCl, residual basic amines are protonated into water-soluble ammonium salts and partitioned into the aqueous layer[3]. Subsequent washing with saturated NaHCO₃ deprotonates acidic byproducts (like 2-chloropropanoic acid), driving them into the aqueous phase as carboxylate salts, leaving the neutral amide isolated in the organic layer[3].

LLE Start Organic Phase (EtOAc) Amide, Amines, Acids HCl_Wash Wash with 1M HCl (aq) Start->HCl_Wash Aq1 Aqueous Layer Ammonium Salts (Discard) HCl_Wash->Aq1 Extracts Bases Org1 Organic Layer Amide, Acids HCl_Wash->Org1 Base_Wash Wash with Sat. NaHCO3 (aq) Org1->Base_Wash Aq2 Aqueous Layer Carboxylate Salts (Discard) Base_Wash->Aq2 Extracts Acids Org2 Organic Layer Neutral Amide Base_Wash->Org2

Figure 2: Acid-base extraction phase distribution for the isolation of neutral amides.

Step-by-Step Protocol
  • Solubilization: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per 1 gram of crude mass. Transfer to a separatory funnel.

  • Acid Wash (Amine Removal): Add an equal volume of 1M HCl (aq). Stopper, invert, and vent the funnel. Shake vigorously.

    • Self-Validation Step: Test the pH of the separated aqueous layer. If pH > 2, the acid has been depleted by excess base; perform a second 1M HCl wash.

  • Base Wash (Acid Removal): Add an equal volume of saturated aqueous NaHCO₃ to the organic layer. Caution: CO₂ gas will evolve[3]. Vent frequently.

    • Self-Validation Step: Test the pH of the aqueous layer. It must be basic (pH ~8).

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove bulk water. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ until the solid flows freely.

  • Concentration: Filter off the drying agent and concentrate the organic filtrate in vacuo to yield the semi-pure crude amide.

Phase 2: Silica Gel Flash Chromatography

Causality & Mechanistic Insight

While extraction removes ionizable impurities, neutral organic byproducts remain. Flash chromatography is highly effective for isolating reaction products and separating closely eluting neutral species[4]. Amides can be sensitive to highly acidic or basic conditions, making neutral silica gel an ideal stationary phase[5].

Expert Insight on Detection: Because 2-chloro-N-(2-methylcyclohexyl)propanamide lacks a conjugated aromatic system, standard UV detection at 254 nm is blind to this compound. Fractions must be analyzed using an Evaporative Light Scattering Detector (ELSD) or by spotting on TLC plates visualized with a Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain[4].

Step-by-Step Protocol
  • Column Preparation: Pack a silica gel column (230-400 mesh) using a non-polar solvent (e.g., Hexanes).

  • Sample Loading: Dry-load the semi-pure amide onto a small amount of silica gel or dissolve it in a minimal volume of Dichloromethane (DCM) and apply it directly to the column head.

  • Elution: Run a gradient elution starting from 100% Hexanes, gradually increasing polarity to 30% Ethyl Acetate in Hexanes.

  • Fraction Collection & Validation: Collect fractions and spot them on a silica TLC plate. Develop the plate in 20% EtOAc/Hexanes. Dip the plate in KMnO₄ stain and heat gently. The target amide will appear as a distinct yellow/brown spot against a purple background.

  • Isolation: Pool the fractions containing the single target spot and concentrate in vacuo.

Phase 3: Recrystallization

Causality & Mechanistic Insight

Chromatography may reduce the overall yield of target amides and can sometimes fail to completely resolve diastereomers; thus, recrystallization serves as an excellent final polishing method[6]. Recrystallization relies on the differential solubility of the compound at elevated versus reduced temperatures, selectively excluding impurities from the growing crystal lattice[7]. For amides, polar aprotic solvents like hot acetonitrile often yield superior crystalline products and allow chemists to avoid tedious repeated chromatography[6].

Step-by-Step Protocol
  • Dissolution: Place the chromatographed amide in a clean Erlenmeyer flask. Add a minimal volume of boiling Acetonitrile (or a mixture of hot Ethyl Acetate/Hexanes) just until the solid fully dissolves[8].

  • Cooling: Remove the flask from the heat source. Cover with a watch glass and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, whereas rapid crash-cooling traps impurities[7].

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to maximize yield[8].

  • Filtration & Validation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold solvent.

    • Self-Validation Step: Determine the melting point of the dried crystals. A sharp melting point range (< 2°C) confirms high polymorphic purity.

Quantitative Data Summary

The following table outlines the expected metrics across the purification pipeline.

Purification StageTarget Impurities RemovedExpected Step YieldCumulative PurityValidation Metric
Crude Reaction N/A100%60 - 75%LC-MS (TIC)
Acid-Base LLE Unreacted amines, carboxylic acids90 - 95%85 - 90%Aqueous pH check, ¹H NMR
Flash Chromatography Neutral byproducts, diastereomer enrichment75 - 85%95 - 98%TLC (KMnO₄ stain), ELSD
Recrystallization Trace organic impurities, color bodies65 - 75%> 99.5%Melting Point, Elemental Analysis

References[8] How To: Purify by Crystallization. rochester.edu. View Source[6] What is the best technique for amide purification?. researchgate.net. View Source[1] The Fascinating Chemistry of α‐Haloamides. nih.gov. View Source[7] Recrystallization Guide: Process, Procedure, Solvents. mt.com. View Source[2] Acid-Base Extraction. libretexts.org. View Source[3] Organic Acid-Base Extractions. chemistrysteps.com. View Source[4] How should I purify a complex, polar, amide reaction mixture?. biotage.com.View Source[5] What is the best technique for amide purification?. researchgate.net. View Source

Sources

Method

Advanced 1H and 13C NMR Analysis of 2-chloro-N-(2-methylcyclohexyl)propanamide: Resolving Diastereomeric and Rotameric Complexity

Introduction & Structural Complexity The structural elucidation of 2-chloro-N-(2-methylcyclohexyl)propanamide via Nuclear Magnetic Resonance (NMR) spectroscopy presents a multifaceted analytical challenge. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Complexity

The structural elucidation of 2-chloro-N-(2-methylcyclohexyl)propanamide via Nuclear Magnetic Resonance (NMR) spectroscopy presents a multifaceted analytical challenge. As a Senior Application Scientist, it is critical to recognize that interpreting this spectrum requires moving beyond simple chemical shift matching and delving into the physical chemistry of the molecule.

This compound possesses three distinct stereocenters: the C2 position of the 2-chloropropanamide chain, and the C1 and C2 positions of the 2-methylcyclohexyl ring. Consequently, unless synthesized via a strictly asymmetric pathway, the analyte will exist as a complex mixture of up to eight stereoisomers (four diastereomeric pairs)[1]. Because diastereomers have different internal spatial relationships, they exhibit distinct magnetic environments, leading to chemical shift non-equivalence (diastereotopic splitting).

Furthermore, the partial double-bond character of the C–N amide bond restricts free rotation, generating slowly equilibrating cis/trans (or syn/anti) rotamers on the NMR timescale[2]. This dual layer of complexity—diastereomerism compounded by rotamerism—renders standard 1D NMR spectra highly convoluted, necessitating a self-validating analytical workflow to prevent misassignment[3].

Experimental Protocols: A Self-Validating System

To establish a trustworthy and self-validating protocol, we must design experiments that explicitly test the causality of signal doubling. The core hypothesis is that peak multiplicity arises from either restricted rotation (rotamers) or fixed stereochemistry (diastereomers).

Protocol 1: Standard 1D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of 2-chloro-N-(2-methylcyclohexyl)propanamide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Instrument Setup: Transfer to a 5 mm NMR tube. Utilize a high-field spectrometer (e.g., 600 MHz) to maximize signal dispersion.

  • Acquisition: Acquire ¹H NMR spectra at 298 K (minimum 16 scans, relaxation delay D1 = 2.0 s) and ¹³C{¹H} NMR spectra (minimum 512 scans, D1 = 2.0 s).

Protocol 2: Variable Temperature (VT) NMR for Deconvolution

Causality: Heating the sample increases the kinetic energy of the molecules, accelerating rotation around the C–N amide bond. If peak doubling is due to rotamers, the exchange rate will eventually exceed the NMR timescale, causing the distinct peaks to coalesce into a single, time-averaged signal[3]. Diastereomers, being distinct molecules, will not coalesce.

  • Solvent Exchange: Prepare a fresh sample using DMSO-d₆ (boiling point 189 °C) to allow for high-temperature analysis without solvent boiling.

  • Baseline Acquisition: Acquire a baseline ¹H NMR spectrum at 298 K.

  • Thermal Titration: Increment the probe temperature in 10 K steps up to 373 K (100 °C), allowing 5 minutes for thermal equilibration at each step.

  • Validation: Monitor the coalescence of the doubled signals (specifically the α-chloro methine and N-methine protons). Coalescence confirms rotamers; persistent distinct signals confirm diastereomers.

Protocol 3: 2D NMR Spin System Tracing
  • COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to map homonuclear 3JHH​ couplings. Use this to isolate the propanamide spin system (CH₃ coupling to CH–Cl) from the complex cyclohexyl spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate protons to their directly attached carbons, resolving overlapping multiplets in the aliphatic region (δ 1.0 – 2.0 ppm).

Analytical Workflow Visualization

NMR_Workflow Start 1D 1H & 13C NMR Acquisition (CDCl3, 298 K) Observe Observe Signal Doubling (Multiplets, Extra Peaks) Start->Observe Hypothesis Are these Rotamers or Diastereomers? Observe->Hypothesis VT_NMR Variable Temperature (VT) NMR (DMSO-d6, 298 K -> 373 K) Hypothesis->VT_NMR Execute Test Coalesce Signals Coalesce (Restricted Rotation) VT_NMR->Coalesce High Temp NoCoalesce Signals Remain Distinct (Stereoisomers) VT_NMR->NoCoalesce High Temp Rotamers Confirm Rotamers (cis/trans Amide) Coalesce->Rotamers Diastereomers Confirm Diastereomers (Multiple Stereocenters) NoCoalesce->Diastereomers TwoD 2D NMR (COSY, HSQC) for Absolute Assignment Rotamers->TwoD Diastereomers->TwoD

Fig 1. Logical workflow for deconvoluting complex NMR spectra of amides with multiple stereocenters.

Quantitative Data Presentation

Table 1: Expected ¹H NMR Spectral Features (CDCl₃, 600 MHz)

Note: Chemical shifts are approximate and will present as overlapping sets of signals depending on the exact diastereomeric ratio and rotameric equilibrium.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
NH 6.00 – 6.50br s / m1HAmide proton; broadened by ¹⁴N quadrupolar relaxation and chemical exchange.
CH–Cl (α) 4.30 – 4.50q, J ≈ 7.0 Hz1HDeshielded by electronegative Cl and C=O; couples exclusively with the adjacent α-CH₃. Highly sensitive to diastereomeric splitting.
CH–N (C1') 3.60 – 4.00m1HDeshielded by the amide nitrogen; exhibits complex splitting from adjacent C2' and C6' ring protons.
CH₃ (α) 1.70 – 1.80d, J ≈ 7.0 Hz3HAlpha-methyl group on the propanamide chain; split into a doublet by the CH–Cl proton.
CH₂/CH (ring) 1.00 – 2.00m9HCyclohexyl ring protons; overlapping multiplets due to similar magnetic environments and extensive 2J and 3J couplings.
CH₃ (ring) 0.80 – 1.00d, J ≈ 6.5 Hz3HRing methyl; split into a doublet by the adjacent C2' methine proton.
Table 2: Expected ¹³C NMR Spectral Features (CDCl₃, 150 MHz)
PositionChemical Shift (δ, ppm)TypeAssignment & Causality
C=O 168.0 – 170.0CqCarbonyl carbon; highly deshielded. Extremely sensitive to rotameric states (will likely appear as multiple peaks).
CH–Cl (α) 54.0 – 58.0CHAlpha carbon; deshielded by the inductive effects of Cl and C=O.
CH–N (C1') 48.0 – 52.0CHCyclohexyl C1'; deshielded by the adjacent nitrogen atom.
CH–CH₃ (C2') 34.0 – 38.0CHCyclohexyl C2'; branch point for the methyl group.
CH₂ (ring) 24.0 – 33.0CH₂Cyclohexyl methylene carbons (C3', C4', C5', C6').
CH₃ (α) 20.0 – 23.0CH₃Alpha-methyl carbon of the propanamide chain.
CH₃ (ring) 18.0 – 21.0CH₃Cyclohexyl methyl carbon.

Conclusion

The NMR analysis of 2-chloro-N-(2-methylcyclohexyl)propanamide is a textbook example of how stereochemical and conformational dynamics manifest in spectroscopy. By applying a rigorous, self-validating workflow utilizing VT-NMR and 2D correlation techniques, researchers can systematically deconvolute the overlapping signals caused by diastereomeric mixtures and amide rotamers. This approach ensures high scientific integrity and prevents the mischaracterization of complex synthetic intermediates.

References

  • Hu, D. X., Grice, P., & Ley, S. V. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5198-5202. 3

  • Xue, Y., & Nestor, G. (2022). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation. ChemBioChem, 23(17), e202200338. 2

  • Zhang, H., et al. (2021). Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. Organic & Biomolecular Chemistry, 19(30), 6697-6706.1

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 2-chloro-N-(2-methylcyclohexyl)propanamide

Introduction & Chemical Context 2-chloro-N-(2-methylcyclohexyl)propanamide (Chemical Formula: C₁₀H₁₈ClNO) is a structurally complex aliphatic amide. Compounds bearing the alpha-chloroamide moiety are frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-chloro-N-(2-methylcyclohexyl)propanamide (Chemical Formula: C₁₀H₁₈ClNO) is a structurally complex aliphatic amide. Compounds bearing the alpha-chloroamide moiety are frequently utilized as highly reactive electrophilic probes in chemoproteomics and serve as critical intermediates in agrochemical and pharmaceutical synthesis[3]. Understanding the gas-phase dissociation behavior of this molecule is essential for targeted metabolomics, pharmacokinetic profiling, and environmental trace analysis.

As a Senior Application Scientist, I have designed this protocol to move beyond simple peak assignment. This guide elucidates the underlying physical chemistry and gas-phase thermodynamics that drive the collision-induced dissociation (CID) of this molecule, providing a robust, self-validating framework for LC-HRMS/MS analysis.

Physicochemical Properties & Exact Mass Data

Before initiating tandem mass spectrometry, establishing the exact monoisotopic mass and isotopic distribution is critical. The presence of a single chlorine atom provides a highly diagnostic ³⁵Cl/³⁷Cl isotopic ratio of approximately 3:1, which serves as a primary validation checkpoint for precursor selection.

ParameterValueAnalytical Significance
Chemical Formula C₁₀H₁₈ClNODefines the theoretical isotopic envelope.
Monoisotopic Mass 203.1077 DaBaseline for high-resolution mass accuracy.
Precursor [M+H]⁺ (³⁵Cl) 204.1155 DaPrimary target for Q1 isolation and CID fragmentation.
Precursor[M+H]⁺ (³⁷Cl) 206.1125 DaSecondary target; confirms the retention of the Cl atom.
LogP (Estimated) ~2.8Indicates high lipophilicity; dictates reverse-phase LC conditions.

Mechanistic Elucidation of CID Fragmentation Pathways

The fragmentation of N-cycloalkyl amides under positive electrospray ionization (ESI+) is fundamentally driven by the site of protonation. While thermodynamic protonation occurs at the carbonyl oxygen, kinetically driven protonation at the amide nitrogen weakens the C-N bond, facilitating characteristic charge-directed cleavage [1].

Pathway A: Alpha-Halogen Elimination (Neutral Loss of HCl)

The presence of an electronegative chlorine atom at the alpha position introduces a highly favorable, low-energy fragmentation pathway. Under low collision energies, the molecule undergoes a rapid neutral loss of hydrogen chloride (HCl, 35.9767 Da). This elimination is thermodynamically driven by the formation of a stable, conjugated alpha,beta-unsaturated amide system (m/z 168.1388) [3].

Pathway B: Charge-Directed Amide Cleavage (N-CO Bond Rupture)

When protonation localizes on the amide nitrogen, the C-N bond becomes highly labile. Cleavage results in the expulsion of a neutral ketene or acyl chloride derivative, leaving the charge on the nitrogen to form the 2-methylcyclohexylamine cation (m/z 114.1283). Because secondary and tertiary carbocations are highly stable in the gas phase, this amine cation rapidly loses ammonia (NH₃, 17.0265 Da) to yield the highly abundant 2-methylcyclohexyl carbocation (m/z 97.1017) [1].

Pathway C: Acylium Ion Formation

Alternatively, alpha-cleavage of the amide bond can result in charge retention on the carbonyl fragment, generating a reactive acylium cation [CH₃-CH(Cl)-C=O]⁺ at m/z 90.9951. The detection of this ion is a definitive structural marker for the alpha-chloro propanamide core [2].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 204.1 (35Cl) Frag_HCl Loss of HCl [M+H - 36]+ m/z 168.1 Precursor->Frag_HCl -HCl (36 Da) Frag_Amine Amide Cleavage [Amine+H]+ m/z 114.1 Precursor->Frag_Amine N-CO Cleavage Frag_Acyl Acylium Ion [Acyl]+ m/z 91.0 (35Cl) Precursor->Frag_Acyl C-N Cleavage Precursor37 Precursor Ion [M+H]+ m/z 206.1 (37Cl) Precursor37->Frag_Acyl m/z 93.0 (37Cl) Frag_Alkyl Loss of NH3 [Cycloalkyl]+ m/z 97.1 Frag_Amine->Frag_Alkyl -NH3 (17 Da)

Proposed ESI+ CID fragmentation pathways for 2-chloro-N-(2-methylcyclohexyl)propanamide.

Quantitative Fragment Analysis

The following table summarizes the theoretical fragments generated during HRMS/MS analysis. Mass errors should be maintained within < 5 ppm for definitive structural assignment.

Fragment IonTheoretical m/zFormulaNeutral LossMechanistic Origin
[M+H - HCl]⁺ 168.1388C₁₀H₁₈NO⁺35.9767 (HCl)Alpha-halogen elimination (Pathway A).
[Amine+H]⁺ 114.1283C₇H₁₆N⁺89.9872 (C₃H₃ClO)N-CO amide bond cleavage (Pathway B).
[Cycloalkyl]⁺ 97.1017C₇H₁₃⁺107.0138 (C₃H₆ClNO)Loss of NH₃ from the amine cation.
[Acylium]⁺ 90.9951C₃H₄ClO⁺113.1204 (C₇H₁₅N)Alpha-cleavage at the carbonyl (Pathway C).

Self-Validating LC-HRMS/MS Protocol

To ensure data integrity, this protocol is designed as a self-validating system. Each phase includes a specific causality explanation and a mandatory validation checkpoint.

Phase 1: Sample Preparation & Introduction
  • Causality: Due to the highly lipophilic 2-methylcyclohexyl ring, the compound exhibits poor aqueous solubility. A high-organic protein precipitation (80% Acetonitrile) is utilized to ensure complete solubilization and remove matrix interferences.

  • Validation Checkpoint: Spike the matrix with a structurally similar deuterated internal standard (e.g., d₃-propanamide derivative). Absolute recovery must exceed 85% before proceeding to LC injection.

Phase 2: Chromatographic Separation
  • Causality: A sub-2 µm C18 UHPLC column is selected to retain the hydrophobic cycloalkyl group. A shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) to 0.1% Formic Acid in Acetonitrile (Mobile Phase B) ensures sharp peak shape and consistent protonation prior to the ESI source.

  • Validation Checkpoint: Monitor the retention time (RT). The RT relative standard deviation (RSD) must be < 2% across 5 consecutive replicate injections to confirm column equilibration and pump stability.

Phase 3: ESI & Ionization Parameters
  • Causality: Heated ESI (HESI) at 350°C is employed to efficiently desolvate the lipophilic molecule. The capillary voltage is strictly maintained at a moderate 3.0 kV to prevent premature, in-source fragmentation of the fragile C-Cl bond.

  • Validation Checkpoint: Evaluate the Q1 full MS scan. The isotopic signature for m/z 204.1155 (³⁵Cl) and 206.1125 (³⁷Cl) must reflect a 3:1 ratio (±10%). A skewed ratio indicates isobaric matrix interference or unwanted in-source HCl loss.

Phase 4: Collision-Induced Dissociation (CID)
  • Causality: A stepped Normalized Collision Energy (NCE) of 20%, 30%, and 40% is applied. Lower energies (20%) are specifically required to capture the facile loss of HCl, while higher energies (40%) are necessary to shatter the cycloalkyl ring into smaller, diagnostic hydrocarbon fragments.

  • Validation Checkpoint: The presence of m/z 97.1017 must inversely correlate with the abundance of m/z 114.1283 as collision energy increases, confirming the precursor-product relationship of the amine loss pathway.

Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18, Gradient) Sample->LC ESI ESI+ Ionization (3 kV, 350°C) LC->ESI Q1 Q1 Isolation (m/z 204.1 & 206.1) ESI->Q1 CID CID Fragmentation (NCE 20-40%) Q1->CID TOF High-Res Detection (Orbitrap/TOF) CID->TOF

Step-by-step LC-HRMS/MS experimental workflow for targeted fragmentation analysis.

References

  • Source: unl.
  • Title: Mass spectrometry of aromatic cyclic imides and amides.
  • Source: acs.
Method

Advanced Application Note: 2-Chloro-N-(2-methylcyclohexyl)propanamide as a Tunable Electrophilic Probe for Cysteine-Directed FBDD

Executive Summary The discovery of targeted covalent inhibitors (TCIs) relies heavily on the precise calibration of electrophilic warheads. Highly reactive electrophiles often lead to promiscuous protein alkylation, resu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of targeted covalent inhibitors (TCIs) relies heavily on the precise calibration of electrophilic warheads. Highly reactive electrophiles often lead to promiscuous protein alkylation, resulting in off-target toxicity and pan-assay interference (PAINS). The chemical probe 2-chloro-N-(2-methylcyclohexyl)propanamide represents a structurally optimized, tunable electrophile designed for Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP). By integrating an α -methyl steric shield with an sp3-rich lipophilic recognition element, this probe achieves high proximity-driven selectivity for enzymatically activated or structurally accessible cysteines across the native proteome.

This guide provides a comprehensive mechanistic rationale, quantitative benchmarking data, and self-validating experimental protocols for deploying this chemical probe in advanced proteomic workflows.

Mechanistic Rationale & Probe Design

The structural architecture of 2-chloro-N-(2-methylcyclohexyl)propanamide is engineered to solve the selectivity challenges inherent in traditional covalent probes:

  • Steric Tuning of the Warhead (Causality of Selectivity): Standard α -chloroacetamides are highly reactive and indiscriminately alkylate solvent-exposed cysteines [1]. By introducing an α -methyl group to form a chloropropanamide, the activation energy required for the SN​2 transition state is significantly increased due to steric hindrance[2]. Consequently, the intrinsic chemical reactivity is attenuated. The probe will only react when non-covalent binding interactions locally concentrate the probe near a target cysteine (proximity-driven alkylation) or when the target cysteine has an unusually low pKa.

  • Lipophilic Recognition Element (Fsp3 Advantage): The 2-methylcyclohexyl group provides a non-planar, sp3-hybridized hydrophobic vector. Compared to flat aromatic rings (e.g., in chloroacetanilides[3]), this saturated ring system enhances membrane permeability, improves solubility, and allows the probe to engage deep, complex hydrophobic pockets in target proteins such as kinases, deubiquitinases, or transcription factors [4].

SN2_Mechanism Cys Protein Cysteine (Thiolate, S-) Transition SN2 Transition State (Sterically Hindered) Cys->Transition Nucleophilic Attack Probe 2-chloro-N-(2-methylcyclohexyl) propanamide Probe->Transition alpha-Carbon Adduct Covalent Thioether Adduct (Irreversible) Transition->Adduct Bond Formation Chloride Chloride Ion (Leaving Group) Transition->Chloride Displacement

Fig 1. SN2 nucleophilic substitution mechanism of the sterically hindered alpha-chloropropanamide probe.

Quantitative Reactivity Profiling

To contextualize the utility of 2-chloro-N-(2-methylcyclohexyl)propanamide, it is crucial to benchmark its intrinsic reactivity against other standard electrophilic warheads. The table below summarizes the quantitative kinetic data (half-life in the presence of excess glutathione) and the resulting proteomic selectivity.

Table 1: Comparative Intrinsic Reactivity and Proteomic Selectivity of Electrophilic Warheads

Electrophilic WarheadStructural FeatureIntrinsic Reactivity (GSH t1/2​ , pH 7.4)Proteome-Wide SelectivityPrimary Application
ChloroacetamideUnhindered α -carbon< 2 hoursLow (Promiscuous)Broad-spectrum ABPP labeling
α -Chloropropanamide α -methyl steric hindrance > 24 hours High (Proximity-driven) Targeted FBDD / Selective Probes
AcrylamideMichael acceptor> 48 hoursModerate to HighKinase inhibitors (e.g., Osimertinib)
FluoroacetamidePoor leaving group> 100 hoursVery HighReversible covalent probes

Protocol 1: Intrinsic Reactivity Validation (GSH-NMR Assay)

Before deploying the probe in complex biological matrices, its intrinsic electrophilicity must be verified to ensure it has not degraded and behaves as a "mild" electrophile[1].

Objective: Measure the half-life ( t1/2​ ) of the probe in the presence of a physiological nucleophile (Glutathione, GSH).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-chloro-N-(2-methylcyclohexyl)propanamide in deuterated DMSO ( DMSO−d6​ ). Prepare a 100 mM stock of reduced Glutathione (GSH) in D2​O buffered with 100 mM potassium phosphate (pH 7.4).

  • Reaction Initiation: In an NMR tube, mix the probe to a final concentration of 1 mM and GSH to a final concentration of 10 mM (10-fold excess to ensure pseudo-first-order kinetics).

  • Data Acquisition: Acquire 1H -NMR spectra at 37°C at regular intervals (e.g., every 2 hours for 48 hours).

  • Quantification: Monitor the disappearance of the α -proton signal of the probe (typically around 4.0 - 4.5 ppm) relative to an internal standard (e.g., 1 mM TSP).

Self-Validating Checkpoint: Run a parallel control reaction using a highly reactive electrophile (e.g., iodoacetamide). The iodoacetamide should deplete the GSH within minutes. If the iodoacetamide control fails to react rapidly, the GSH stock is likely oxidized to GSSG, or the buffer pH is incorrect. This internal control prevents false-negative reactivity assessments of your target probe.

Protocol 2: Competitive isoTOP-ABPP in Native Proteomes

To identify the specific cellular targets of 2-chloro-N-(2-methylcyclohexyl)propanamide, we utilize Isotopic Tandem Orthogonal Proteolysis Activity-Based Protein Profiling (isoTOP-ABPP) [3].

Causality of the Workflow: Because our probe does not contain a built-in fluorophore or affinity tag (which would alter its binding thermodynamics), we use a competitive format. The proteome is first treated with our probe. Cysteines that are covalently modified by the probe are "blocked." We then introduce a highly reactive, broad-spectrum reporter probe (IA-alkyne) to tag all remaining unreacted cysteines. A reduction in IA-alkyne labeling indicates that our probe successfully engaged that specific cysteine.

ABPP_Workflow Lysate 1. Cell Lysate Preparation (Native Proteome) Treatment 2. Probe Incubation (Target Engagement) Lysate->Treatment Preserve Native State Labeling 3. Broad-Spectrum Labeling (IA-Alkyne Reporter) Treatment->Labeling Covalent Competition Click 4. CuAAC Click Chemistry (Azide-Biotin/Rhodamine) Labeling->Click Tag Unreacted Cysteines Enrichment 5. Streptavidin Enrichment & Trypsin Digestion Click->Enrichment Isolate Labeled Peptides Analysis 6. LC-MS/MS Analysis (Identify Competed Peptides) Enrichment->Analysis Quantify Ratios (R-value)

Fig 2. Competitive isoTOP-ABPP workflow for identifying proteome-wide cysteine targets.

Step-by-Step Methodology:

  • Proteome Preparation: Harvest HEK293T cells (or your cell line of interest) and lyse via dounce homogenization in cold PBS to preserve native protein folding. Clear the lysate by centrifugation (100,000 x g, 45 min) and normalize protein concentration to 2 mg/mL.

  • Probe Incubation: Divide the lysate into two cohorts. Treat Cohort A with vehicle (DMSO) and Cohort B with 50 μ M of 2-chloro-N-(2-methylcyclohexyl)propanamide. Incubate at 37°C for 2 hours.

  • Reporter Labeling: Add 100 μ M of Iodoacetamide-alkyne (IA-alkyne) to both cohorts. Incubate at room temperature for 1 hour in the dark to label all available reactive cysteines.

  • CuAAC Click Chemistry: Append a biotin-azide tag (incorporating an isotopically heavy/light TEV-cleavable linker for quantification) using Copper-Catalyzed Azide-Alkyne Cycloaddition. Add 1 mM TCEP, 100 μ M TBTA ligand, 1 mM CuSO4​ , and 100 μ M biotin-azide. React for 1 hour.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and enrich biotinylated proteins on Streptavidin agarose beads. Perform on-bead trypsin digestion to release non-probe-modified peptides, followed by TEV protease cleavage to elute the probe-modified cysteine peptides.

  • LC-MS/MS Analysis: Analyze the eluted peptides via high-resolution mass spectrometry (e.g., Orbitrap Eclipse).

Self-Validating Checkpoint: Before committing samples to expensive LC-MS/MS analysis, divert a 50 μ L aliquot of the CuAAC reaction (using a rhodamine-azide instead of biotin-azide) and run an SDS-PAGE gel. Image the gel via fluorescence scanning. The DMSO control lane should exhibit robust, broad proteome labeling. The probe-treated lane should look nearly identical, with only 1-5 specific bands showing diminished fluorescence. If the entire lane shows reduced fluorescence, your probe concentration is too high (exhibiting promiscuous reactivity), and the dose must be titrated down.

Data Interpretation (R-Values)

In isoTOP-ABPP, the quantitative readout is the Ratio (R) of the MS1 peak area of the Light (DMSO control) to the Heavy (Probe-treated) peptide.

  • R 1.0: The cysteine was not engaged by the probe.

  • R > 4.0: The cysteine was highly competed (>75% target occupancy), indicating a specific, high-affinity interaction with 2-chloro-N-(2-methylcyclohexyl)propanamide.

References

  • Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: PMC - NIH (Journal of the American Chemical Society) URL: [Link]

  • Title: Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles Source: ACS Chemical Biology URL: [Link]

  • Title: Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Application

structure-activity relationship (SAR) studies of 2-chloro-N-(2-methylcyclohexyl)propanamide analogs.

An in-depth guide to the structure-activity relationship (SAR) studies of 2-chloro-N-(2-methylcyclohexyl)propanamide analogs, designed for researchers and scientists in agrochemical and drug development. This document pr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the structure-activity relationship (SAR) studies of 2-chloro-N-(2-methylcyclohexyl)propanamide analogs, designed for researchers and scientists in agrochemical and drug development. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for identifying and optimizing novel bioactive compounds.

Introduction: The Significance of Chloroacetamide Analogs

Chloroacetamide derivatives are a well-established class of compounds with significant commercial use, particularly as herbicides in agriculture.[1][2][3] Their mode of action often involves acting as alkylating agents, covalently modifying essential proteins or enzymes in target organisms.[4] The core structure, a chloroacetyl group attached to an amine, provides a reactive "warhead," while the N-substituent plays a crucial role in determining potency, selectivity, and physicochemical properties like uptake and translocation.

The specific scaffold, 2-chloro-N-(2-methylcyclohexyl)propanamide, presents a compelling case for structure-activity relationship (SAR) studies. The chiral and conformationally restricted cyclohexyl ring, substituted with a methyl group, offers multiple vectors for chemical modification. By systematically synthesizing and evaluating analogs, researchers can dissect the steric and electronic requirements for optimal biological activity, leading to the development of next-generation agents with improved efficacy and safety profiles.

This guide will provide a comprehensive framework for conducting SAR studies on this class of compounds, from initial synthesis and characterization to biological screening and data interpretation.

Part 1: Synthesis and Structural Elucidation of Analogs

The foundation of any SAR study is the efficient and reliable synthesis of a diverse library of analogs. The primary synthetic route involves the formation of an amide bond between a suitable amine and 2-chloropropanoyl chloride.

Rationale for Synthetic Design

The goal is to create a library of compounds that systematically probes the key regions of the parent molecule. Modifications should target three primary areas:

  • The Cyclohexyl Ring: Introducing substituents (e.g., hydroxyl, methoxy, additional alkyl groups) at various positions to probe steric and electronic effects. The stereochemistry of the 2-methyl group (cis vs. trans isomers) should also be investigated.

  • The N-Alkyl Linker: While the core topic specifies an N-(2-methylcyclohexyl) group, a thorough SAR study might explore replacing the nitrogen-bound proton with a small alkyl group (e.g., N-methyl, N-ethyl) to understand the role of the N-H bond as a potential hydrogen bond donor.[5][6]

  • The Propanamide Moiety: Altering the methyl group on the propanamide backbone (e.g., to ethyl) or changing the position of the chlorine atom can reveal insights into the reactivity and binding of the electrophilic "warhead."

General Synthetic Workflow

The synthesis and purification process follows a logical sequence to ensure high purity of the final compounds for biological testing.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Amine 2-Methylcyclohexylamine Analog Reaction Amide Coupling Reaction (Acetonitrile, Base) Amine->Reaction AcylHalide 2-Chloropropanoyl Chloride AcylHalide->Reaction Crude Crude Product Mixture Reaction->Crude Workup Aqueous Workup (HCl, Na2CO3 washes) Crude->Workup Dilute with EtOAc Column Silica Gel Chromatography Workup->Column Concentrate Pure Pure Analog Column->Pure Analysis Structural Analysis (NMR, MS) Pure->Analysis Final Compound for Bioassay Analysis->Final Verify Structure & Purity >95%

Caption: Workflow for synthesis, purification, and analysis of analogs.

Protocol 1: Synthesis of a Representative Analog

This protocol describes the synthesis of the parent compound, 2-chloro-N-(2-methylcyclohexyl)propanamide, and is adaptable for various substituted amine analogs.

Materials:

  • 2-Methylcyclohexylamine (2.1 equiv)

  • 2-Chloropropanoyl chloride (1.0 equiv)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • 1.2 M Hydrochloric Acid (HCl)

  • 1 M Sodium Carbonate (Na₂CO₃)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloropropanoyl chloride (1.0 equiv) in anhydrous ACN (approx. 1 mL per mmol). Cool the solution to 0-5°C using an ice bath.

    • Rationale: The reaction is exothermic; initial cooling prevents side reactions and degradation.[7]

  • Amine Addition: In a separate flask, dissolve the 2-methylcyclohexylamine analog (2.1 equiv) in anhydrous ACN. Add this solution dropwise to the stirred acyl chloride solution over 15-20 minutes, maintaining the internal temperature below 10°C.

    • Rationale: Using an excess of the amine serves both as a reactant and as a base to neutralize the HCl byproduct generated during the reaction.[7]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Aqueous Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1.2 M HCl, water, and 1 M Na₂CO₃ solution.

    • Rationale: The acid wash removes unreacted amine, while the carbonate wash removes any remaining acidic impurities.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% for use in biological assays.

Part 2: Biological Activity Screening

For chloroacetamide compounds, a primary screen for herbicidal activity is a logical starting point.[8] The screening process should be designed as a funnel, starting with a broad primary assay and progressing to more detailed secondary assays for promising compounds.

Biological Screening Cascade

G cluster_screening Screening Cascade start Synthesized Analog Library (in DMSO) primary Primary Screen: Single High-Dose Assay (e.g., 100 µM) start->primary inactive Inactive Analogs primary->inactive < 50% Inhibition active Active 'Hits' primary->active > 50% Inhibition secondary Secondary Screen: Dose-Response Assay active->secondary ec50 Determine EC50 Values secondary->ec50 tertiary Tertiary Assays: - Weed Spectrum - Crop Selectivity - Mode of Action ec50->tertiary Potent Analogs lead Lead Candidate tertiary->lead

Caption: A tiered approach for screening herbicidal activity.

Protocol 2: Primary Herbicidal Activity Assay (Seed Germination)

This protocol provides a method for rapid primary screening of analogs against representative monocot and dicot weed species.

Materials:

  • Weed seeds (e.g., Lolium temulentum - ryegrass [monocot], Anagallis arvensis - scarlet pimpernel [dicot]).[8]

  • Test compounds dissolved in DMSO to create 100 mM stock solutions.

  • 96-well microplates or Petri dishes with filter paper.

  • Growth medium (e.g., 0.5% agar in water).

  • Commercial standard herbicide (e.g., Acetochlor) for positive control.[3][8]

  • Growth chamber with controlled light (16h light/8h dark) and temperature (25°C).

Procedure:

  • Plate Preparation: Place a sterile filter paper disc in each well of a 24-well plate or in a Petri dish. Add 1 mL of the agar growth medium.

  • Compound Application: Prepare a working solution of each test compound by diluting the DMSO stock to a final test concentration (e.g., 100 µM) in water. Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity. Include a negative control (0.1% DMSO) and a positive control (standard herbicide at its known EC₅₀).

  • Seeding: Carefully place 10-15 seeds of the target weed species onto the surface of the medium in each well/dish.

  • Incubation: Seal the plates/dishes with a breathable film and place them in a controlled environment growth chamber.

  • Evaluation: After 7-10 days, assess the herbicidal effect. This can be done visually by scoring the degree of growth inhibition or more quantitatively by measuring root and/or shoot length.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the negative control. Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are advanced to secondary screening.

Part 3: SAR Data Analysis and Interpretation

The ultimate goal is to transform raw biological data into a coherent set of rules that guide the design of improved compounds.[6][9]

Data Presentation

A well-structured table is essential for comparing the chemical modifications with their biological outcomes.

Table 1: Hypothetical SAR Data for 2-chloro-N-(2-methylcyclohexyl)propanamide Analogs

Compound IDR¹ (Cyclohexyl Substituent)Stereochemistry (at C2-Me)Herbicidal Activity (EC₅₀, µM vs. L. temulentum)
LEAD-01 H (Parent)mixture15.2
ANA-02 4-OHmixture45.8
ANA-03 4-OMemixture12.5
ANA-04 4-Clmixture8.9
ANA-05 Hcis28.1
ANA-06 Htrans9.7
ANA-07 4-Cltrans3.1

EC₅₀ (Half maximal effective concentration) is the concentration of a compound that causes a 50% reduction in growth.

Interpreting the Relationships

Based on the hypothetical data in Table 1, several SAR trends can be deduced:

  • Effect of Cyclohexyl Substitution (R¹):

    • Introducing a polar hydroxyl group at the 4-position (ANA-02) is detrimental to activity, likely due to unfavorable changes in lipophilicity.[2]

    • A methoxy group (ANA-03) restores activity, while a chloro group (ANA-04) enhances it, suggesting that electron-withdrawing and/or lipophilic substituents in this position are favorable.

  • Effect of Stereochemistry:

    • Separating the stereoisomers reveals a clear preference. The trans-isomer (ANA-06) is significantly more potent than the cis-isomer (ANA-05), indicating a specific steric requirement for binding to the biological target.

  • Synergistic Effects:

    • The most potent compound (ANA-07) combines the two most favorable features: a 4-chloro substituent and trans stereochemistry. This synergy highlights the importance of multi-parameter optimization.

Visualizing Key SAR Findings

A diagram can effectively summarize the key takeaways from the SAR analysis, guiding the next round of analog design.

G cluster_sar Key Structure-Activity Relationships mol r_group R¹ Position: - Lipophilic/EWGs (Cl, OMe) ↑ activity - Polar groups (OH) ↓ activity r_group->mol  Modify Here stereo Stereochemistry: - 'trans' isomer is preferred - 'cis' isomer is less active stereo->mol  Crucial Orientation warhead Chloroacetamide 'Warhead': - Essential for activity - Alkylating function warhead->mol  Generally Retain

Caption: Summary of SAR for 2-chloro-N-(2-methylcyclohexyl)propanamide.

Conclusion and Future Directions

This guide outlines a systematic approach to conducting SAR studies on 2-chloro-N-(2-methylcyclohexyl)propanamide analogs. By combining rational synthetic design, robust biological screening, and careful data analysis, researchers can effectively navigate the chemical space to identify compounds with superior biological profiles.

Future work on promising leads should include tertiary screening to establish the spectrum of weed control and crop selectivity, as well as mode-of-action studies to confirm the molecular target. Furthermore, computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to build predictive models that accelerate the discovery of even more potent and selective analogs.[10]

References

  • Alkylating reactivity and herbicidal activity of chloroacetamides. Scilit.
  • Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.
  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chrom
  • Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum.
  • Structure Activity Relationship (SAR) Analysis.
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Herbicidal compositions comprising chloroacetamide and triketone.
  • 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis. ChemicalBook.
  • Structure-Activity Rel
  • Structure Activity Rel

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of N-substituted chloroacetamides

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive challenges encountered during the synthesis of N-substituted chloroa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive challenges encountered during the synthesis of N-substituted chloroacetamides.

Chloroacetyl chloride (CAC) is a highly reactive, bifunctional electrophile. While it is a cornerstone reagent for amide bond formation, its dual reactive sites—an intensely electrophilic acyl chloride and an α -chloro group primed for nucleophilic substitution—create a minefield of potential side reactions. This guide dissects the mechanistic causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-yield, chemoselective synthesis.

Mechanistic Divergence: The Reaction Landscape

Before troubleshooting, we must understand the competitive kinetic pathways at play. The diagram below illustrates how environmental conditions dictate whether CAC follows the desired N-acylation pathway or diverges into yield-destroying side reactions.

SideReactions CAC Chloroacetyl Chloride (Bifunctional Electrophile) Target N-Substituted Chloroacetamide (Target Product) CAC->Target + Amine Optimal Conditions Hydrolysis Chloroacetic Acid (Hydrolysis Byproduct) CAC->Hydrolysis + H2O / OH- Poor Temp Control O_Acyl O-Chloroacetate (Loss of Chemoselectivity) CAC->O_Acyl + Amino Alcohol Organic Solvent/Base Amine Primary/Secondary Amine (Nucleophile) Amine->Target OverAcyl N,N-Diacylated Amide (Over-alkylation) Target->OverAcyl + CAC / Strong Base Amide Deprotonation SN2 Alpha-Substituted (SN2 Displacement) Target->SN2 + Excess Nucleophile Prolonged Reaction

Mechanistic divergence of chloroacetyl chloride acylation and associated side reactions.

Troubleshooting Guide & Causality Analysis

Issue 1: Massive Loss of Reagent to Hydrolysis (Low Yields)

The Symptom: When running the reaction under aqueous Schotten-Baumann conditions (e.g., aqueous NaOH), yields drop below 50%, and the aqueous layer becomes highly acidic. The Causality: The inductive electron-withdrawing effect of the α -chlorine makes the carbonyl carbon of CAC exceptionally electrophilic. At room temperature, the activation energy for hydroxide/water attack is easily overcome, allowing hydrolysis to chloroacetic acid to outcompete N-acylation[1]. The Solution: Temperature control is non-negotiable. Maintain the reaction strictly at 0–5 °C. At this thermal threshold, the kinetic rate of amine nucleophilic attack remains viable, while the hydrolysis pathway is severely retarded[1].

Issue 2: Formation of N,N-Diacylated Impurities (Over-Alkylation)

The Symptom: LC-MS analysis reveals a significant byproduct with a mass corresponding to the addition of two chloroacetyl groups. The Causality: The target N-substituted chloroacetamide contains an acidic amide proton. Standard organic bases (like Triethylamine) or strong inorganic bases can deprotonate this secondary amide. The resulting amidate anion is highly nucleophilic and will rapidly attack a second equivalent of CAC, leading to over-acylation. The Solution: Switch your HCl scavenger to a sterically hindered base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF. DBU is a strong neutral base (pKa ~12) that effectively neutralizes HCl, but its extreme steric bulk prevents it from coordinating with and deprotonating the bulky secondary amide product, effectively shutting down the over-alkylation pathway[2],[3].

Issue 3: Loss of Chemoselectivity (O-Acylation vs. N-Acylation)

The Symptom: When acylating amino alcohols, TLC shows multiple spots, indicating a mixture of N-chloroacetamides, O-chloroacetates, and di-acylated products. The Causality: In organic solvents (e.g., DCM) with standard organic bases, the hydroxyl group is highly active and competes with the amine for the electrophile. The Solution: Transition to a metal-free, aqueous phosphate buffer system (pH 7.4). In this environment, the high dielectric constant of water and the dense hydrogen-bonding network tightly solvate the hydroxyl group, thermodynamically disfavoring its nucleophilic attack. The amine, being intrinsically more nucleophilic and less restricted by the hydration sphere, reacts selectively[4],[3].

Issue 4: Alpha-Chloride Displacement (SN2 Side Reactions)

The Symptom: Detection of hydroxyacetamides or amine-dimerized oligomers. The Causality: The α -chlorine is perfectly positioned for intermolecular SN2 attack. Prolonged exposure to strong bases (like NaOH) or excess unreacted amine leads to the nucleophilic substitution of the chloride[5],[6]. The Solution: Limit reaction times to <30 minutes and avoid massive excesses of amine. If base-catalyzed hydrolysis of the α -chloride is observed, switch to a milder buffering agent[6].

Quantitative Data: Reaction Condition Benchmarking

The following table synthesizes expected outcomes based on the kinetic and thermodynamic principles discussed above. Use this to select the optimal system for your specific substrate.

Solvent SystemBase / ScavengerTemperatureTarget YieldMajor Side Reaction Profile
Aqueous (Schotten-Baumann)NaOH (aq)20–25 °C40–50%Hydrolysis (Chloroacetic acid), SN2 displacement[5]
Aqueous (Schotten-Baumann)NH₃ (aq) / NaOH0–5 °C78–84%Trace hydrolysis (easily removed via aqueous wash)[1]
Organic (DCM/THF)Triethylamine (TEA)0–25 °C60–70%O-acylation (if -OH present), Over-acylation
Organic (THF)DBU (1.2 eq)0–25 °C75–95%Highly suppressed over-acylation[2]
Aqueous BufferPhosphate (pH 7.4)20 °C90–95%None detected (Strict N-chemoselectivity)[4],[3]

Self-Validating Standard Operating Procedure (SOP)

Workflow: Chemoselective N-Chloroacetylation in Phosphate Buffer Validation Logic: This protocol relies on an integrated In-Process Control (IPC). Because the system is designed to be strictly N-chemoselective, the IPC validates the mechanistic fidelity of the buffer before isolation. If the hydration sphere fails to protect the hydroxyl group, the IPC will immediately flag the presence of a di-acylated impurity.

Protocol Step1 1. Dissolution Amine in Phosphate Buffer (pH 7.4) Step2 2. Acylation Dropwise addition of CAC at 0-5 °C Step1->Step2 Step3 3. In-Process Control TLC/LC-MS Check (Self-Validation) Step2->Step3 Step4 4. Isolation Precipitation & Filtration (No Chromatography) Step3->Step4

Self-validating workflow for chemoselective N-chloroacetylation in aqueous buffer.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the amino alcohol (1.0 mmol) in 0.1 M phosphate buffer (pH 7.4, 10 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer[3].

  • Controlled Electrophilic Addition: Cool the mixture to 0–5 °C using an ice bath. Add chloroacetyl chloride (1.1 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized thermal spikes that would otherwise provide the activation energy required for water to attack the acyl chloride[3],[1].

  • In-Process Control (IPC) & Validation: Stir the reaction for exactly 15 minutes. Pull a 10 µL aliquot, quench in ethyl acetate, and analyze via TLC (Ninhydrin stain) or LC-MS.

    • Validation Check: The primary amine spot must be entirely replaced by a single UV-active product mass. The absence of secondary, higher-Rf spots (indicative of O-acylation) confirms the buffer is successfully deactivating the hydroxyl group[4].

  • Isolation: The highly polar buffer forces the less polar N-chloroacetamide product to precipitate as a solid. Isolate the product via vacuum filtration.

  • Purification: Wash the filter cake with cold distilled water (2 x 5 mL) to remove residual phosphate salts and trace chloroacetic acid. Dry under high vacuum to constant weight. Expected yield: >90%[4],[3].

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of DBU for organic-phase synthesis? A: While TEA is standard in many labs, it frequently leads to complex mixtures when reacting with CAC, including N,N-diacylated products and potential ketene intermediates. DBU is vastly superior here; its steric hindrance mitigates side reactions associated with the nucleophilicity of the basic nitrogen, acting purely as a proton sponge[2].

Q: How do I handle the high toxicity and lachrymatory nature of chloroacetyl chloride? A: CAC and its derivatives are severe irritants and potent alkylating agents. All operations must be conducted in a fume hood. To safely dispose of unreacted CAC, quench the reaction vessel with cold aqueous ammonia. This rapidly converts the volatile acid chloride into primary chloroacetamide, which is highly water-soluble and less hazardous to handle during waste consolidation[1].

Q: Why am I seeing a mass shift of -36 Da in my LC-MS after prolonged reaction times? A: A loss of 36 Da (exact mass of HCl) indicates that the α -chloride has undergone an SN2 displacement. This is typically caused by an intramolecular cyclization (if an adjacent nucleophile is present) or an intermolecular substitution by hydroxide ions from the aqueous base[5],[6]. To prevent this, strictly limit reaction times and halt the process immediately once the IPC confirms the disappearance of the starting amine.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 2-Chloro-N-(2-methylcyclohexyl)propanamide

Welcome to the Technical Support Knowledge Base for 2-chloro-N-(2-methylcyclohexyl)propanamide . This guide is designed for researchers, analytical chemists, and drug development professionals working with this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for 2-chloro-N-(2-methylcyclohexyl)propanamide . This guide is designed for researchers, analytical chemists, and drug development professionals working with this compound or structurally related α -chloroamides.

Because this molecule features both a reactive α -chlorine and a sterically hindered amide bond, its stability in solution is highly dependent on pH, solvent composition, and the presence of nucleophiles. This guide synthesizes mechanistic causality with field-proven troubleshooting protocols to ensure the integrity of your experimental data.

Mechanistic Overview of Degradation

Understanding the degradation pathways of 2-chloro-N-(2-methylcyclohexyl)propanamide requires analyzing its structural microenvironments. The molecule possesses two primary electrophilic centers: the amide carbonyl carbon and the α -carbon bearing the chlorine atom.

  • Steric Shielding at the Amide: The bulky 2-methylcyclohexyl group attached to the nitrogen provides significant steric hindrance. This physical bulk shields the adjacent amide carbonyl from nucleophilic attack, drastically slowing down traditional base-catalyzed amide hydrolysis[1].

  • α -Carbon Reactivity (S N​ 2): Because the carbonyl is sterically protected, the molecule's primary point of failure in alkaline conditions shifts to the α -carbon. Hydroxide ions (OH⁻) bypass the carbonyl and execute a bimolecular nucleophilic substitution (S N​ 2) at the α -carbon, displacing the chloride ion to form a 2-hydroxy derivative[2].

  • Soft Electrophilicity: The α -chloroamide acts as a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles like thiolates (RS⁻) will preferentially and rapidly attack the α -carbon, forming stable thioether adducts[3].

Degradation Pathway Visualization

Major degradation pathways of 2-chloro-N-(2-methylcyclohexyl)propanamide in solution.

Troubleshooting FAQs

Q: I am observing rapid compound depletion when running in vitro assays in HEPES buffer (pH 7.4) supplemented with 1 mM DTT. What is causing this? A: The depletion is caused by covalent conjugation, not spontaneous hydrolysis. Dithiothreitol (DTT) contains two free thiol groups. At pH 7.4, a small but significant mole fraction of these thiols exists as reactive thiolate anions. These thiolates rapidly displace the α -chlorine via an S N​ 2 mechanism[4]. Actionable Fix: Switch your reducing agent to a non-nucleophilic alternative like TCEP (Tris(2-carboxyethyl)phosphine), which reduces disulfides without reacting with α -chloroamides.

Q: My LC-MS results show a new peak with a mass shift of -18.0 Da relative to the parent compound after storage in basic buffer (pH 9.0). Is this an expected degradant? A: Yes. A mass shift of -18.0 Da (loss of Cl isotope pattern, replacement of Cl [35.5 Da] with OH [17.0 Da]) indicates the formation of 2-hydroxy-N-(2-methylcyclohexyl)propanamide. As established in the literature for structurally related chloroacetamides, base-catalyzed degradation proceeds primarily through intermolecular S N​ 2 substitution rather than amide cleavage due to the steric hindrance of the cycloalkyl group[1].

Q: How should I store my stock solutions to guarantee long-term stability? A: Do not store the compound in protic solvents (like methanol or water) for extended periods. Even at neutral pH, slow solvolysis can occur. Prepare primary stock solutions in anhydrous, amine-free DMSO or DMF and store in single-use aliquots at -20°C or -80°C.

Quantitative Stability Data

The following table summarizes the expected kinetic behavior of 2-chloro-N-(2-methylcyclohexyl)propanamide across various standard laboratory conditions. Data is extrapolated from pseudo-first-order kinetic models of highly hindered α -chloroamides[2].

Matrix / SolventpHTemperatureEst. Half-Life ( t1/2​ )Primary Degradation Mechanism
Anhydrous DMSON/A-20°C> 24 MonthsNone (Stable)
Aqueous Buffer (PBS)7.425°C> 30 DaysTrace Hydrolysis
Aqueous Buffer (Borate)9.537°C~ 48 HoursBase-Catalyzed S N​ 2 (OH⁻ attack)
Aqueous Buffer (HCl)2.037°C~ 14 DaysAcid-Catalyzed Amide Cleavage
PBS + 5 mM Glutathione7.437°C< 45 MinutesNucleophilic Thiol Conjugation

Validated Experimental Protocols

To ensure data trustworthiness, any stability assessment of this compound must be a self-validating system . The following protocol utilizes an internal standard to definitively separate chemical degradation from physical loss (e.g., precipitation or non-specific binding to plasticware).

Protocol: Self-Validating LC-MS Stability & Thiol-Reactivity Assay

Objective: Quantify the pseudo-first-order degradation rate of the compound in the presence of biological nucleophiles (e.g., Glutathione) while controlling for physical compound loss.

Materials Required:

  • Test Compound: 2-chloro-N-(2-methylcyclohexyl)propanamide (10 mM stock in anhydrous DMSO).

  • Internal Standard (IS): N-(2-methylcyclohexyl)propanamide (Unchlorinated analog, 10 mM stock in DMSO). Rationale: The IS shares the exact steric and lipophilic profile of the test compound but lacks the reactive α -chlorine, acting as a perfect control for physical precipitation.

  • Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

  • Nucleophile: L-Glutathione reduced (GSH), 100 mM freshly prepared in buffer.

  • Quenching Solution: Acetonitrile containing 1% Formic Acid.

Step-by-Step Methodology:

  • Preparation of Reaction Master Mix: In a glass HPLC vial, combine 880 µL of Potassium Phosphate buffer and 100 µL of the 100 mM GSH stock (Final GSH concentration = 10 mM). Pre-incubate the vial at 37°C for 5 minutes.

  • Initiation: Add 10 µL of the Test Compound stock and 10 µL of the IS stock simultaneously to the Master Mix. Vortex for 3 seconds. (Final concentration of both compounds = 100 µM; DMSO = 2%).

  • Kinetic Sampling: At time points t=0,15,30,60,120,and 240 minutes, extract a 50 µL aliquot from the Master Mix.

  • Quenching: Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 150 µL of Quenching Solution. Causality: The 1% Formic Acid drops the pH below 3.0, instantly protonating the GSH thiol (converting RS⁻ to RSH) and halting the S N​ 2 reaction[3]. The high organic content precipitates buffer salts.

  • Preparation for Analysis: Centrifuge the quenched samples at 14,000 x g for 5 minutes at 4°C to pellet any precipitated salts. Transfer 100 µL of the supernatant to an LC-MS vial.

  • Data Analysis & Validation:

    • Plot the natural log of the peak area ratio (Test Compound / IS) versus time.

    • Self-Validation Check: If the absolute peak area of the Internal Standard drops by more than 10% over the 240-minute course, physical precipitation or non-specific binding is occurring, and the assay matrix must be optimized (e.g., by adding 0.01% Tween-20). If the IS remains stable, the slope of the natural log plot accurately represents the pseudo-first-order degradation rate constant ( kobs​ ).

Sources

Troubleshooting

troubleshooting purification of 2-chloro-N-(2-methylcyclohexyl)propanamide by chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex aliphatic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex aliphatic intermediates. 2-chloro-N-(2-methylcyclohexyl)propanamide presents a unique "perfect storm" for chromatography: it lacks a strong UV chromophore, exists as a complex mixture of diastereomers, and features a chemically sensitive α-chloro group.

This guide provides causality-driven troubleshooting, self-validating protocols, and field-proven insights to ensure high-yield, high-purity isolation of your target amide.

Diagnostic Logic: Troubleshooting α-Chloro Amides

Before adjusting your instrument parameters, consult the diagnostic workflow below to identify the root cause of your purification failure.

ChromatographyTroubleshooting Start Crude Mixture Injection CheckUV Signal at 254 nm? Start->CheckUV SwitchDet Switch to CAD/ELSD or UV 210 nm CheckUV->SwitchDet No (No Chromophore) CheckPeaks Multiple Peaks? CheckUV->CheckPeaks Yes SwitchDet->CheckPeaks IdentifyIso LC-MS: Confirm Diastereomers CheckPeaks->IdentifyIso Yes (Stereoisomers) CheckTail Peak Tailing or Loss? CheckPeaks->CheckTail No IdentifyIso->CheckTail FixSilica Remove Base (TEA) Switch to RP-C18 CheckTail->FixSilica Yes (Degradation) Pure Pure Amide Isolated CheckTail->Pure No FixSilica->Pure

Logical decision tree for troubleshooting detection, resolution, and degradation issues.

Frequently Asked Questions (Troubleshooting)

Q1: I am using a standard UV detector at 254 nm, but I don't see my product. Where is it? Causality: 2-chloro-N-(2-methylcyclohexyl)propanamide is an aliphatic amide. It lacks a conjugated π-system or aromatic ring, meaning it has virtually no absorbance at the standard 254 nm wavelength. Solution: You must shift your detection strategy. The optimal approach is to use a near-universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD)[1]. These detectors measure bulk properties of non-volatile and semi-volatile analytes regardless of optical properties[2]. If restricted to UV, monitor at 205–210 nm (the amide bond absorbance region), but be aware that solvent UV cut-offs may cause severe baseline interference[3].

Q2: I switched to UV 210 nm, but my baseline drifts wildly during the gradient. How can I fix this? Causality: Baseline drift at low UV wavelengths is caused by absorbance differences between mobile phase components (e.g., water vs. organic modifier) as their concentration changes during a gradient run[4]. Solution: Implement baseline correction. Run a "blank" gradient (injecting only the initial mobile phase) and use your chromatography software to subtract this baseline from your sample run[3]. Additionally, ensure you are using HPLC-grade acetonitrile (UV cut-off ~190 nm) rather than solvents like ethyl acetate or acetone, which absorb heavily at 210 nm[3].

Q3: I am purifying the compound on normal-phase silica and seeing severe peak tailing. Should I add triethylamine (TEA) to the mobile phase? Causality: While adding basic modifiers like TEA is a standard chromatographic trick to suppress secondary interactions with acidic silanols on silica gel[5], you must not use this for α-chloro amides . The α-chloro group is highly susceptible to nucleophilic substitution or dehydrohalogenation when exposed to organic bases like TEA[6]. Solution: Avoid all basic modifiers. If tailing persists on normal-phase silica, switch to Reversed-Phase Liquid Chromatography (RPLC) using a fully end-capped C18 column and a neutral water/acetonitrile mobile phase.

Q4: My LC-MS shows the correct mass, but I am getting up to 4 distinct, closely eluting peaks. Is my product degrading? Causality: The molecule possesses multiple stereocenters. The 2-methylcyclohexyl ring can exist in cis and trans configurations, and the α-chloroethyl group contains an additional chiral center. This creates a complex mixture of diastereomers. Diastereomers have different physicochemical properties and will naturally resolve on a high-efficiency column. Solution: This is a resolution of isomers, not degradation. If your goal is to isolate the bulk compound regardless of stereochemistry, pool these fractions together. If you need a specific isomer, optimize the gradient slope to maximize the resolution between these specific peaks[7].

Q5: My peak shape is broad and distorted right from the start of the run. What is wrong? Causality: Peak shape is heavily influenced by the injection solvent. Dissolving your sample in a strong solvent (e.g., 100% acetonitrile) and injecting it into a weak initial mobile phase (e.g., 90% water) causes the analyte to travel rapidly before partitioning into the stationary phase, leading to severe band broadening[7]. Solution: Ensure your sample solvent is as weak as, or weaker than, the initial mobile phase conditions[4].

Quantitative Comparison: Detection Modalities for Aliphatic Amides

When selecting a detector for 2-chloro-N-(2-methylcyclohexyl)propanamide, consider the following performance metrics:

Detection ModeSensitivity (LOD)Response LinearityMobile Phase RestrictionsSuitability for Target
UV (254 nm) PoorLinearNoneNot Recommended
UV (210 nm) ModerateLinearRequires low UV cut-off solvents (MeCN/H₂O)Acceptable (Prone to baseline drift)
ELSD Good (~50 nm particles)Non-linear (Sigmoidal)Requires volatile buffers/solventsGood Alternative [1]
CAD Excellent (~10 nm particles)More linear than ELSDRequires volatile buffers/solventsHighly Recommended [1]

Self-Validating Experimental Protocols

PurificationWorkflow SamplePrep Sample Prep Dissolve in Weak Solvent Equilibration Column Equilibration RP-C18, Neutral pH SamplePrep->Equilibration Injection Injection Avoid Overloading Equilibration->Injection Separation Gradient Elution H2O/MeCN (No Amines) Injection->Separation Detection Detection CAD or ELSD Separation->Detection Collection Fraction Collection Pool Diastereomers Detection->Collection

Step-by-step workflow for the reversed-phase purification of aliphatic amides.

Protocol 1: Universal Detection Setup (CAD) for Non-Chromophoric Amides

Objective: Configure a Charged Aerosol Detector for the quantitative tracking of 2-chloro-N-(2-methylcyclohexyl)propanamide.

  • Mobile Phase Selection: Prepare volatile mobile phases (e.g., HPLC-grade Water and Acetonitrile). Do not use non-volatile salts (like phosphate buffers), as they will precipitate in the detector and cause massive background noise[1].

  • Gas Supply Validation: Ensure a steady stream of highly purified nitrogen gas is connected to the CAD[1]. The nebulization process relies on this to dry the aerosol particles.

  • Detector Equilibration: Purge the system and monitor the baseline. A stable baseline indicates that the mobile phase is free of particulate contaminants and the electrometer is functioning correctly[8].

  • Self-Validation Step: Inject a known standard of a non-UV active compound (e.g., a simple lipid or sugar) to verify that the particle charging and electrometer detection are yielding a proportional signal[8].

Protocol 2: Reversed-Phase Purification of Diastereomeric Mixtures

Objective: Isolate the target amide from synthetic impurities without inducing on-column degradation.

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase (e.g., 10% Acetonitrile / 90% Water) to prevent injection-solvent induced peak broadening[7].

  • Column Selection: Use a fully end-capped C18 column to minimize secondary silanol interactions without the need for basic modifiers[5].

  • Gradient Elution: Run a shallow gradient (e.g., 10% to 60% Acetonitrile over 20 column volumes). A flatter gradient increases the average resolution, which is critical for separating the closely eluting diastereomers of the 2-methylcyclohexyl moiety[7].

  • Fraction Collection: Trigger fraction collection based on the CAD or ELSD signal. Note: Because these are destructive detectors, ensure the system uses an active flow splitter, routing only a small fraction of the flow to the detector while the bulk goes to the fraction collector[3].

  • Self-Validation Step: Re-inject a pooled fraction using LC-MS to confirm the presence of the [M+H]+ ion with the characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl) and verify the absence of dehydrohalogenated byproducts.

References

  • Diagnosing Chromatography Problems & Troubleshooting , Shimadzu Scientific Instruments. Available at: [Link]

  • LC Chromatography Troubleshooting Guide , HALO Columns. Available at: [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide , The Analytical Scientist. Available at:[Link]

  • A comparison of CAD and ELSD as non-UV detection techniques , Reach Separations. Available at:[Link]

  • Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography , Teledyne ISCO. Available at: [Link]

  • Tips for Liquid Chromatography Coupled with Charged Aerosol Detection , Chromatography Online. Available at:[Link]

  • The Fascinating Chemistry of α‐Haloamides , PMC (National Institutes of Health). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chloroacetylation of Amines

Welcome to the Advanced Technical Support Center for the chloroacetylation of amines. Designed for researchers, process chemists, and drug development professionals, this guide bridges the gap between theoretical reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the chloroacetylation of amines. Designed for researchers, process chemists, and drug development professionals, this guide bridges the gap between theoretical reaction mechanisms and practical, bench-top troubleshooting.

The synthesis of N-substituted chloroacetamides via the reaction of amines with chloroacetyl chloride (CAC) is a fundamental transformation in medicinal chemistry[1]. However, the bifunctional nature of CAC—acting as both an acylating and an alkylating agent—introduces unique challenges such as over-acylation, poor chemoselectivity, and rapid reagent hydrolysis[1].

Below, we dissect the causality behind these common experimental failures and provide self-validating protocols to ensure high-yield, high-purity syntheses.

Reaction Mechanism & Workflow

G Amine Primary/Secondary Amine (Nucleophile) TI Tetrahedral Intermediate (Unstable) Amine->TI Nucleophilic Attack CAC Chloroacetyl Chloride (Electrophile) CAC->TI Product N-Chloroacetamide (Target Product) TI->Product Elimination of Cl- HCl HCl Byproduct (Requires Scavenger) TI->HCl Deprotonation Base Base / Scavenger (e.g., TEA, Pyridine, Buffer) HCl->Base Neutralization Base->Product Drives Equilibrium

Reaction mechanism and workflow for N-chloroacetylation of amines.

Section 1: Core Troubleshooting FAQs

Q1: Why am I observing significant di-acylation (di-chloroacetylation) of my primary amine, and how do I prevent it? The Causality: Di-acylation occurs when the newly formed N-chloroacetamide undergoes a second acylation. While amides are generally poor nucleophiles, the use of strong organic bases (like Triethylamine, TEA) can deprotonate the amide nitrogen. Because the strongly electron-withdrawing chloroacetyl group lowers the pKa​ of the amide proton, the resulting anion becomes highly nucleophilic and attacks a second equivalent of CAC. The Solution:

  • Strict Stoichiometry: Limit CAC to exactly 1.05 equivalents.

  • Temperature Control: Perform the addition of CAC dropwise at 0 °C to kinetically favor the primary amine over the amide[1].

  • Base Selection: Switch to a weaker base like N-methylmorpholine (NMM) or use an inorganic buffer system that cannot fully deprotonate the product[2].

Q2: Should I use anhydrous conditions (DCM/TEA) or biphasic Schotten-Baumann conditions? The Causality: Anhydrous conditions are excellent for moisture-sensitive substrates but suffer from homogeneous base-induced side reactions (like the di-acylation mentioned above) and require careful removal of amine-hydrochloride salts. 2 utilize a biphasic aqueous/organic system[2]. The amine resides in the aqueous phase (or at the interface), while the acid chloride is dissolved in the organic phase[3]. This compartmentalization minimizes the contact between the water-sensitive acid chloride and the aqueous base, reducing the rate of CAC hydrolysis while allowing the highly nucleophilic amine to react rapidly at the interface[2]. The Solution: For highly polar amines or amino acids (e.g., glutamine), Schotten-Baumann is superior[3]. For highly lipophilic amines, anhydrous DCM or THF is preferred.

Q3: My substrate is an amino alcohol. How do I achieve chemoselective N-chloroacetylation without O-chloroacetylation? The Causality: Both the amine and the hydroxyl group are nucleophilic. In the presence of strong bases (like TEA or DIPEA), a fraction of the alcohol is converted to an alkoxide, which is a vastly superior nucleophile, leading to O-acylation. The Solution: Recent literature demonstrates that 4 can be achieved in purely aqueous phosphate buffers (pH ~7.4) without metal catalysts[4]. By maintaining neutral conditions, alkoxide formation is completely suppressed. The inherent nucleophilicity of the amine outcompetes the neutral hydroxyl group, ensuring >99% N-selectivity within 20 minutes[4]. Alternatively, using propylene oxide as a neutral HCl scavenger in DCM works exceptionally well[4].

Section 2: Quantitative Data & Optimization Matrix

The following table synthesizes optimization data for the chemoselective chloroacetylation of aminobenzyl alcohol (a substrate with both -NH2 and -OH groups), comparing classical and modern green conditions.

Solvent SystemScavenger / BaseReaction TimeYield (%)N- vs O- SelectivityMechanistic Insight
DCM (Anhydrous) Triethylamine (TEA)2 - 4 h60 - 70PoorStrong base deprotonates hydroxyls, leading to O-acylation and di-acylation.
DCM (Anhydrous) Propylene Oxide1 h80 - 85ModerateActs as a neutral HCl scavenger, preventing over-deprotonation[4].
Water / Toluene K2​CO3​ (Schotten-Baumann)1 - 2 h75 - 80GoodBiphasic system limits CAC hydrolysis; interfacial reaction favors amines[3].
Phosphate Buffer None (Buffer acts as base)20 min> 90ExcellentNeutral pH suppresses alkoxide formation; highly chemoselective for amines[4].
Section 3: Validated Experimental Protocols
Protocol A: Classical Anhydrous Chloroacetylation (DCM / DIPEA)

Best for: Lipophilic amines lacking competing nucleophilic functional groups.

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 mmol). Causality: DIPEA is sterically hindered, reducing its ability to act as a nucleophile compared to TEA, thereby minimizing side reactions.

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dilute Chloroacetyl chloride (1.05 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating and suppresses di-acylation.

  • Self-Validation Check: After 1 hour of stirring at room temperature, spot the reaction on a TLC plate. The disappearance of the amine spot confirms completion.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL). Self-Validation: Check the pH of the aqueous HCl wash; it must be acidic (pH < 3) to ensure complete removal of any unreacted aliphatic amines. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Green Chemoselective Aqueous Chloroacetylation

Best for: Amino alcohols, amino acids, and highly polar substrates.

  • Preparation: Dissolve the amine/amino alcohol (1.0 mmol) in 0.1 M Phosphate Buffer (pH 7.4, 10 mL).

  • Reaction Initiation: Add Chloroacetyl chloride (1.1 mmol) directly to the vigorously stirring aqueous solution at room temperature. Causality: Vigorous stirring is mandatory to maximize the surface area of the hydrophobic CAC droplets, ensuring the amine reacts with the CAC before the water can hydrolyze it[4].

  • Self-Validation Check: Monitor via LC-MS at 15 minutes. The presence of the desired mass peak [M+H]+ and the strict absence of the [M+CAC+CAC]+ mass peak confirms the prevention of di-acylation, validated by the neutral pH of the buffer system.

  • Isolation: For many substrates, the N-chloroacetamide product will precipitate directly out of the aqueous buffer within 20 minutes[4]. Simply filter the solid, wash with cold water, and dry under a vacuum.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield or Impurities LCMS Analyze via LC-MS Start->LCMS DiAcyl Over-acylation (Di-chloroacetamide) LCMS->DiAcyl Hydrolysis Starting Material Remains (Hydrolysis of CAC) LCMS->Hydrolysis OAcyl O-Acylation (Poor Chemoselectivity) LCMS->OAcyl Sol1 Reduce CAC equivalents (1.05 eq) Lower Temp to 0°C DiAcyl->Sol1 Sol2 Switch to Schotten-Baumann or Anhydrous DCM Hydrolysis->Sol2 Sol3 Use Phosphate Buffer (pH 7-8) or Propylene Oxide OAcyl->Sol3

Troubleshooting logic tree for common chloroacetylation issues.

References
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis / ResearchGate. Available at:4

  • 2-Chloro-N-(2-chloroethyl)acetamide | CAS 13627-28-6. Benchchem. Available at: 1

  • Process for producing glutamine derivative (US5780677A). Google Patents. Available at: 3

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: 2

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Methylcyclohexyl Derivatives

Welcome to the Technical Support Center. This resource is engineered for researchers and drug development professionals facing stereochemical bottlenecks in the synthesis of 2-methylcyclohexyl derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers and drug development professionals facing stereochemical bottlenecks in the synthesis of 2-methylcyclohexyl derivatives. Below, you will find targeted troubleshooting guides, mechanistic FAQs, and self-validating protocols designed to establish rigorous control over your stereocenters.

Module 1: Ketone Reduction & Transfer Hydrogenation

FAQ: Why am I getting a nearly 1:1 mixture of cis and trans diastereomers during the transfer hydrogenation of 2-methylcyclohexanone, and how can I enrich the trans isomer?

Root Cause Analysis: The diastereomeric ratio (dr) in the transfer hydrogenation of 2-methylcyclohexanone is strictly governed by the acid-base properties of your catalyst[1]. When utilizing amphoteric or slightly acidic catalysts (e.g., Al₂O₃), the reaction operates under kinetic control. The hydride transfer occurs with little preference for axial or equatorial attack, yielding a nearly equimolar mixture of cis- and trans-2-methylcyclohexanol (typically 51–61% trans)[1].

To achieve high diastereoselectivity for the trans isomer, you must shift the reaction to thermodynamic control . By switching to a strongly basic catalyst like MgO, the basic surface sites facilitate thermodynamic equilibration via a Meerwein-Ponndorf-Verley (MPV) mechanism. This allows the kinetically formed, less stable cis isomer to epimerize into the more thermodynamically stable trans isomer (where both the methyl and hydroxyl groups occupy equatorial positions), yielding >96% trans selectivity[1].

G A 2-Methylcyclohexanone B MgO Catalyst (Basic Sites) A->B Thermodynamic Control C Al2O3 Catalyst (Amphoteric Sites) A->C Kinetic Control D trans-2-Methylcyclohexanol (>96% Selectivity) B->D MPV Equilibration E cis/trans Mixture (~50:50) C->E No Equilibration

Stereoselective pathways for the transfer hydrogenation of 2-methylcyclohexanone.

Self-Validating Protocol: Diastereoselective Vapor-Phase Transfer Hydrogenation

Objective: Synthesize trans-2-methylcyclohexanol with >96% selectivity.

  • Catalyst Activation: Calcine MgO powder at 600 °C for 4 hours under an inert atmosphere. Causality: This removes surface hydroxyls and carbonates, exposing the active basic O²⁻ sites required for MPV equilibration.

  • Reaction Setup: Load 0.5 g of the activated MgO into a continuous-flow fixed-bed reactor and stabilize the temperature at 355 K.

  • Reagent Delivery: Feed a mixture of 2-methylcyclohexanone and 2-propanol (Hydrogen Donor/Acceptor molar ratio = 6) using a precision syringe pump.

  • System Validation: Collect the effluent and analyze via GC-FID. To validate that the system is truly under thermodynamic control, subject a pure sample of cis-2-methylcyclohexanol to the exact same flow conditions. It should isomerize to match the >96% trans product ratio, confirming the self-correcting nature of the protocol.

Module 2: Nucleophilic Addition (Grignard vs. Hydride)

FAQ: When performing a Grignard addition to 2-methylcyclohexanone, I observe predominantly the trans-isomer (axial alcohol). However, when reducing with NaBH₄, I get the cis-isomer (equatorial alcohol). What causes this inversion?

Root Cause Analysis: This divergence is a classic manifestation of the competition between steric hindrance and stereoelectronic effects[2].

For small nucleophiles like hydride (NaBH₄), the reaction is governed by the Cieplak effect [3]. The nucleophile prefers an axial attack . According to the Cieplak model, the transition state for axial attack is stabilized by electron donation from the adjacent, electron-rich σ-C-H bonds into the developing σ* orbital of the forming C-Nu bond[3]. This trajectory yields the cis-isomer (equatorial OH).

Conversely, bulky nucleophiles like Grignard reagents (e.g., MeMgBr) suffer from severe 1,3-diaxial interactions with the axial protons at C3 and C5 during an axial approach. Here, steric hindrance overrides the stereoelectronic preference, forcing an equatorial attack [2]. This pushes the resulting oxygen into the axial position, yielding the trans-isomer.

G K 2-Methylcyclohexanone (Chair Conformation) Ax Axial Attack (Small Nucleophiles, e.g., H-) K->Ax Cieplak Effect (σ-CH donation) Eq Equatorial Attack (Bulky Nucleophiles, e.g., R-MgX) K->Eq Steric Hindrance (1,3-diaxial) Cis cis-Isomer (Equatorial OH) Ax->Cis Trans trans-Isomer (Axial OH) Eq->Trans

Divergent stereochemical outcomes in nucleophilic addition based on nucleophile size.

Self-Validating Protocol: Stereoselective Grignard Addition

Objective: Synthesize trans-1,2-dimethylcyclohexanol via equatorial attack.

  • Preparation: Dry THF rigorously over sodium/benzophenone. Freshly distill 2-methylcyclohexanone to remove any enol impurities that could quench the Grignard reagent.

  • Addition: Cool the 2-methylcyclohexanone solution (0.1 M in THF) to -78 °C. Add 1.1 equivalents of MeMgBr dropwise. Causality: The cryogenic temperature minimizes the conformational flipping of the cyclohexane ring, locking the methyl group in the equatorial position and maximizing the steric penalty for axial attack.

  • Quench & Validate: Quench the reaction cold with saturated aqueous NH₄Cl to prevent base-catalyzed side reactions. Extract with Et₂O. Run ¹H-NMR on the crude mixture. The absence of a large coupling constant for the carbinol proton (if applicable to your derivative) or specific methyl shifts will validate the formation of the trans major product.

Module 3: Quantitative Data Summary

To assist in your experimental design, the following table summarizes the expected stereochemical outcomes and the driving forces behind common transformations of 2-methylcyclohexanone.

Reagent / CatalystReaction TypeMajor Isomer FormedTypical cis:trans RatioCausality / Governing Principle
MgO / 2-propanol Transfer Hydrogenationtrans< 4 : > 96Thermodynamic equilibration via MPV mechanism.
Al₂O₃ / 2-propanol Transfer HydrogenationMixture~ 50 : 50Kinetic control; lack of base-catalyzed equilibration.
NaBH₄ Hydride Reductioncis (equatorial OH)~ 75 : 25Axial attack favored by the Cieplak effect (σ-CH donation).
MeMgBr Grignard Additiontrans (axial OH)~ 10 : 90Equatorial attack forced by 1,3-diaxial steric hindrance.

References

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. MDPI.
  • An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Methylcyclohexanone. Benchchem.
  • Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. ResearchGate.

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Reference Data & Comparative Studies

Validation

Validating the Target Engagement of 2-Chloro-N-(2-methylcyclohexyl)propanamide in Cells: A Comparative Guide

As a Senior Application Scientist in chemoproteomics and targeted covalent inhibitor (TCI) development, one of the most critical bottlenecks I observe is the transition from biochemical binding to live-cell target engage...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemoproteomics and targeted covalent inhibitor (TCI) development, one of the most critical bottlenecks I observe is the transition from biochemical binding to live-cell target engagement.

This guide provides an authoritative, comparative framework for validating the intracellular target engagement of 2-chloro-N-(2-methylcyclohexyl)propanamide , a representative cysteine-reactive electrophilic fragment. By objectively comparing its performance against alternative warheads (e.g., acrylamides) and detailing orthogonal validation workflows, this document serves as a blueprint for drug development professionals seeking to establish self-validating, robust cellular assays.

The Chemistry of Target Engagement: Chloroacetamides vs. Alternatives

The compound 2-chloro-N-(2-methylcyclohexyl)propanamide relies on a chloroacetamide warhead to form an irreversible covalent bond with nucleophilic cysteine residues via an SN​2 alkylation mechanism.

In fragment-based covalent drug discovery, the choice of electrophile dictates the balance between proteome-wide ligandability and target selectivity. Chloroacetamides generally exhibit higher intrinsic reactivity ( kinact​ ) compared to alternative warheads like acrylamides (which react via Michael addition). While this elevated reactivity makes chloroacetamides excellent tools for mapping "undruggable" ligandable hotspots, it also necessitates rigorous cellular validation to distinguish on-target engagement from off-target cytotoxicity[1],[2].

G Ligand Chloroacetamide Ligand Complex Non-covalent Complex Ligand->Complex Association (k1) Target Target Protein (Free Cysteine) Target->Complex Complex->Ligand Dissociation (k-1) Adduct Covalent Adduct (Target Engaged) Complex->Adduct Alkylation (k_inact)

Kinetic model of covalent target engagement by chloroacetamides.

Comparative Performance Data

To contextualize the performance of 2-chloro-N-(2-methylcyclohexyl)propanamide, the following table synthesizes quantitative engagement metrics comparing the chloroacetamide warhead to its acrylamide analog and a standard reversible non-covalent inhibitor[1],[2].

Parameter2-Chloro-N-(2-methylcyclohexyl)propanamideN-(2-methylcyclohexyl)acrylamide (Alternative)Reversible Non-Covalent Analog
Warhead Chemistry Chloroacetamide ( SN​2 Alkylation)Acrylamide (Michael Addition)None (Equilibrium Binding)
Intrinsic Reactivity ( kinact​ ) HighModerate to LowN/A
Median Ligandable Cysteines ~14 sites per compound~2 sites per compoundN/A (Occupancy-driven)
Target Residence Time Infinite (Irreversible)Infinite (Irreversible)Transient (Concentration-dependent)
Risk of Off-Target Toxicity Higher (Requires strict dose control)LowerLowest

Methodology 1: Proteome-Wide Validation via Competitive ABPP

To establish a self-validating system for target engagement, we first employ Activity-Based Protein Profiling (ABPP) . Rather than synthesizing a custom fluorescent or biotinylated analog of our compound—which can alter cellular permeability and binding kinetics—we use a competitive isoTOP-ABPP approach[3].

Step-by-Step Protocol
  • In Vivo Labeling: Treat live target cells (e.g., HEK293T or HCT116) with a concentration gradient (1 µM, 10 µM, 50 µM) of 2-chloro-N-(2-methylcyclohexyl)propanamide, alongside a DMSO vehicle control, for 2 hours at 37°C.

    • Causality: Live-cell treatment ensures that engagement is assessed under physiological conditions, accounting for the compound's intrinsic membrane permeability and metabolic stability[1]. The concentration gradient establishes a dose-dependent engagement curve, validating that the interaction is specific rather than an artifact of non-specific aggregation.

  • Lysis & Proteome Extraction: Harvest and lyse cells in cold PBS containing 0.1% NP-40.

    • Causality: Reducing agents like DTT or β -mercaptoethanol must be strictly excluded from the lysis buffer, as they will quench the electrophilic warhead and artificially terminate the engagement reaction.

  • Probe Labeling: Incubate the cleared lysates with 100 µM iodoacetamide-alkyne (IA-alkyne) for 1 hour at room temperature.

    • Causality: IA-alkyne acts as a broad-spectrum reactive probe that tags all unengaged highly reactive cysteines. If our chloroacetamide has successfully engaged its target in step 1, that specific cysteine is sterically and chemically blocked from reacting with IA-alkyne. True engagement is therefore inversely proportional to the final reporter signal[1],[4].

  • Click Chemistry (CuAAC): React the lysates with biotin-azide, TCEP, TBTA, and CuSO4​ to biotinylate the IA-alkyne-tagged proteins.

  • Enrichment & LC-MS/MS: Enrich the biotinylated proteome using streptavidin agarose beads, perform on-bead trypsin digestion, and analyze via quantitative mass spectrometry to identify the specific cysteines showing dose-dependent signal depletion[1].

G Step1 1. Live Cells + Ligand (In vivo Engagement) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. IA-Alkyne Probe (Tags unengaged cysteines) Step2->Step3 Step4 4. CuAAC Click Chemistry (Biotinylation) Step3->Step4 Step5 5. Streptavidin Enrichment & LC-MS/MS Analysis Step4->Step5

Workflow for competitive Activity-Based Protein Profiling (ABPP).

Methodology 2: Live-Cell Validation via NanoBRET

While ABPP provides an unbiased, proteome-wide view of engagement, it requires cell lysis prior to probe labeling. To monitor the real-time, live-cell kinetics of 2-chloro-N-(2-methylcyclohexyl)propanamide at a specific target, we utilize Bioluminescence Resonance Energy Transfer (NanoBRET) [5],[6].

Step-by-Step Protocol
  • Transfection: Transiently transfect cells with a plasmid encoding your target protein of interest fused to a NanoLuc luciferase reporter.

    • Causality: The NanoLuc fusion provides a highly sensitive, localized bioluminescent energy donor directly at the target. This eliminates the need to wash away unbound ligand, allowing for true equilibrium and kinetic measurements in intact cells[6].

  • Tracer Incubation: Add a cell-permeable fluorescent tracer (energy acceptor) known to reversibly bind the target's active site.

    • Causality: This establishes the baseline assay window. When the tracer binds the target, proximity to the NanoLuc donor results in a high BRET signal. This is a self-validating step: if no BRET signal is observed, the tracer has failed to penetrate the cell or bind the target[7].

  • Competitor Treatment: Introduce 2-chloro-N-(2-methylcyclohexyl)propanamide to the live cells.

    • Causality: As the covalent chloroacetamide penetrates the cell and irreversibly alkylates the target, it permanently displaces the reversible fluorescent tracer. Because the binding is covalent, the loss of BRET signal will be time-dependent, allowing you to calculate the intracellular kinact​/KI​ [6].

  • Signal Readout: Measure the BRET ratio (Acceptor emission at 610 nm / Donor emission at 460 nm) over a 4-hour time course.

G Nluc Target-NanoLuc Fusion BRET High BRET Signal (Proximity) Nluc->BRET + Tracer Tracer Fluorescent Tracer Tracer->BRET Loss Loss of BRET Signal (Target Engaged) BRET->Loss + Competitor Ligand Unlabeled Ligand (Competitor) Ligand->Loss

NanoBRET target engagement assay via competitive displacement.

Conclusion

Validating the target engagement of a reactive chloroacetamide like 2-chloro-N-(2-methylcyclohexyl)propanamide requires a multi-tiered approach. While its high intrinsic reactivity guarantees robust covalent bond formation, it also demands rigorous specificity checks. By combining the unbiased, proteome-wide resolution of competitive ABPP with the real-time, live-cell specificity of NanoBRET , researchers can establish a self-validating data package that definitively proves intracellular target engagement while mapping potential off-target liabilities.

References

  • Kuljanin, M., et al. "Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries." Nature Biotechnology, 2021.[Link]

  • Petri, L., et al. "Size-Dependent Target Engagement of Covalent Probes." Journal of Medicinal Chemistry, 2025.[Link]

  • Nomura Research Group. "Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots." [Link]

  • Robers, M.B., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 2015.[Link]

  • "A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2." PMC - NIH.[Link]

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Comparative

A Comparative Analysis of 2-Chloro-N-(2-methylcyclohexyl)propanamide and Other N-cycloalkyl Chloroacetamides in Agrochemistry and Mycology

In the landscape of modern agrochemical and pharmaceutical research, the chloroacetamide scaffold remains a cornerstone for the development of bioactive molecules. This guide provides an in-depth comparative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern agrochemical and pharmaceutical research, the chloroacetamide scaffold remains a cornerstone for the development of bioactive molecules. This guide provides an in-depth comparative analysis of 2-chloro-N-(2-methylcyclohexyl)propanamide, a representative N-cycloalkyl chloroacetamide, and its structural analogs. We will delve into their synthesis, biological activities, and the nuanced structure-activity relationships that govern their efficacy, supported by experimental data and established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important class of compounds.

Introduction: The Enduring Relevance of N-Cycloalkyl Chloroacetamides

N-cycloalkyl chloroacetamides are a class of organic compounds characterized by a chloroacetamide functional group attached to a cycloalkyl moiety via a nitrogen atom. These compounds have garnered significant attention due to their broad spectrum of biological activities, most notably as herbicides and antifungal agents.[1][2] The lipophilic nature of the cycloalkyl group, combined with the reactive chloromethyl group, imparts specific physicochemical properties that are crucial for their interaction with biological targets.

The subject of this guide, 2-chloro-N-(2-methylcyclohexyl)propanamide, exemplifies the structural features that contribute to the bioactivity of this class. The presence of a methyl group on the cyclohexyl ring introduces stereochemical and conformational considerations that can significantly influence its biological profile. This guide will compare this specific molecule with other N-cycloalkyl chloroacetamides to elucidate the impact of structural modifications on their performance.

Synthesis and Characterization: A Modular Approach

The synthesis of N-cycloalkyl chloroacetamides is typically achieved through a straightforward and high-yielding nucleophilic acyl substitution reaction. This modular approach allows for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The general synthesis involves the reaction of a cycloalkylamine with a 2-chloro-substituted acyl chloride, such as 2-chloropropionyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis of N-cycloalkyl chloroacetamides cluster_reactants Reactants cluster_products Products Cycloalkylamine Cycloalkylamine (e.g., 2-methylcyclohexylamine) AcylChloride 2-Chloro-propanoyl chloride Product 2-chloro-N-(cycloalkyl)propanamide AcylChloride->Product + Cycloalkylamine Base Base (e.g., Triethylamine, Pyridine) Base->Product Neutralizes HCl Solvent Inert Solvent (e.g., Dichloromethane, THF) Solvent->Product Reaction Medium Byproduct Base-HCl salt

Caption: General reaction scheme for the synthesis of N-cycloalkyl chloroacetamides.

Experimental Protocol: Synthesis of 2-chloro-N-(2-methylcyclohexyl)propanamide

This protocol provides a representative procedure for the synthesis of the title compound.

Materials:

  • 2-methylcyclohexylamine (1.0 eq)

  • 2-chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar and purged with nitrogen, add 2-methylcyclohexylamine and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • In a separate flask, dissolve 2-chloropropionyl chloride in anhydrous DCM.

  • Add the 2-chloropropionyl chloride solution dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-N-(2-methylcyclohexyl)propanamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Comparative Biological Activity

The biological activity of N-cycloalkyl chloroacetamides is diverse, with herbicidal and antifungal properties being the most extensively studied. The efficacy of these compounds is highly dependent on the nature of the N-cycloalkyl substituent.

Herbicidal Activity

Chloroacetamide herbicides are known to inhibit the growth of emerging seedlings, particularly grasses.[3] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3] This disruption of lipid metabolism affects the formation of cell membranes and the cuticle, leading to growth arrest and eventual death of the weed.

A study on disubstituted chloroacetamides provides insights into how the N-substituents affect properties relevant to herbicidal activity.[4] Although this study focuses on ecotoxicity predictions rather than direct herbicidal efficacy, the physicochemical parameters are crucial determinants of a compound's behavior in the environment and its ability to reach its target site.

Table 1: Comparative Physicochemical Properties and Predicted Ecotoxicity of N-Cyclohexyl Chloroacetamide Derivatives

CompoundN-Alkyl SubstituentMolecular Weight ( g/mol )LogP (calculated)Predicted EC50 (Daphnia, mg/L)
1 Methyl189.682.35>100
2 Ethyl203.712.78>100
3 n-Propyl217.743.2156.2
4 n-Hexyl259.824.5010.0
5 2-Hexyl (branched)259.824.3512.6
6 Cyclopropyl215.722.68>100
Hypothetical2-Methylcyclohexyl217.74~3.0-3.5N/A

Data for compounds 1-6 are adapted from a study on disubstituted chloroacetamides, focusing on their physicochemical properties and ecotoxicity predictions.[4] The LogP and EC50 values are calculated and should be considered as predictive.

The data in Table 1 suggests that increasing the size of the N-alkyl substituent on the cyclohexyl ring generally increases lipophilicity (LogP). This can enhance membrane permeability and uptake into the plant, but excessive lipophilicity can lead to poor translocation. The predicted ecotoxicity also tends to increase with the size of the alkyl chain. The introduction of a methyl group on the cyclohexyl ring in 2-chloro-N-(2-methylcyclohexyl)propanamide would likely increase its lipophilicity compared to the unsubstituted N-cyclohexyl analog, potentially influencing its herbicidal potency.

Antifungal Activity

Several N-substituted chloroacetamides have demonstrated promising antifungal activity against a range of pathogenic fungi.[5][6] The mechanism of action is believed to involve the alkylation of essential biomolecules within the fungal cell, leading to the disruption of cellular processes.

A study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides, which share the N-cycloalkyl amide motif, demonstrated that the nature of the substituent on the heterocyclic ring significantly impacts antifungal efficacy.[5] While this study does not include chloroacetamides, it highlights the importance of the overall molecular structure in determining antifungal activity.

For N-cycloalkyl chloroacetamides, the size and substitution pattern of the cycloalkyl ring are critical. It is hypothesized that the cycloalkyl group contributes to the compound's ability to penetrate the fungal cell wall and membrane, while the chloroacetyl moiety acts as the reactive pharmacophore.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-cycloalkyl chloroacetamides is intricately linked to their molecular structure. Key structural features that influence activity include:

  • The nature of the N-cycloalkyl group: The size of the cycloalkyl ring (e.g., cyclopentyl, cyclohexyl) and the presence of substituents (e.g., methyl, ethyl) can affect lipophilicity, steric hindrance, and conformational flexibility, all of which impact binding to the target site.

  • The acyl group: The presence of the chlorine atom is crucial for the alkylating activity, which is central to the biological effect of many of these compounds.

  • Stereochemistry: For substituted cycloalkyl rings, such as in 2-chloro-N-(2-methylcyclohexyl)propanamide, the stereochemistry of the substituents can lead to different isomers with varying biological activities.

Structure-Activity Relationship cluster_SAR Key Structural Modifications cluster_Properties Impacted Properties Core N-Cycloalkyl Chloroacetamide Core Cycloalkyl N-Cycloalkyl Group (Size, Substitution) Core->Cycloalkyl Acyl Acyl Group (α-substituent) Core->Acyl Stereochem Stereochemistry (on Cycloalkyl Ring) Core->Stereochem Lipophilicity Lipophilicity (LogP) Cycloalkyl->Lipophilicity Sterics Steric Hindrance Cycloalkyl->Sterics Binding Target Binding Affinity Cycloalkyl->Binding Acyl->Binding Stereochem->Sterics Stereochem->Binding Activity Biological Activity (Herbicidal/Antifungal) Lipophilicity->Activity Sterics->Activity Binding->Activity

Caption: Key structural features influencing the biological activity of N-cycloalkyl chloroacetamides.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongases.[3] VLCFAs are essential components of various cellular structures, including membranes and the protective outer cuticle of plants.

Mechanism of Action Chloroacetamide N-Cycloalkyl Chloroacetamide VLCFA_Elongase VLCFA Elongase (Target Enzyme) Chloroacetamide->VLCFA_Elongase Inhibits VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Catalyzes VLCFAs Very-Long-Chain Fatty Acids VLCFA_Synthesis->VLCFAs Produces Cell_Membranes Cell Membrane Formation VLCFAs->Cell_Membranes Cuticle Cuticle Formation VLCFAs->Cuticle Growth_Inhibition Inhibition of Seedling Growth Cell_Membranes->Growth_Inhibition Disrupted Cuticle->Growth_Inhibition Impaired

Caption: Proposed mechanism of action for N-cycloalkyl chloroacetamide herbicides.

The chloroacetamide molecule, acting as an electrophile, is believed to form a covalent bond with a critical cysteine residue in the active site of the VLCFA elongase enzyme. This irreversible inhibition blocks the elongation of fatty acid chains beyond C18, leading to a depletion of VLCFAs and the accumulation of shorter-chain fatty acids. The resulting disruption in membrane integrity and cuticle formation ultimately leads to the death of the susceptible plant.

Conclusion and Future Perspectives

2-Chloro-N-(2-methylcyclohexyl)propanamide and its N-cycloalkyl chloroacetamide analogs represent a versatile class of compounds with significant potential in agrochemical and medicinal chemistry. Their modular synthesis allows for extensive structural diversification, enabling the fine-tuning of their biological activity and physicochemical properties.

While direct comparative data for the title compound is limited, the analysis of related structures provides valuable insights into the key determinants of their herbicidal and antifungal efficacy. The size, substitution, and stereochemistry of the N-cycloalkyl group are critical for optimizing activity. Future research should focus on synthesizing and systematically evaluating a broader range of N-cycloalkyl chloroacetamides, including stereoisomers of substituted derivatives, to build more comprehensive quantitative structure-activity relationship (QSAR) models. Such studies will undoubtedly pave the way for the development of next-generation chloroacetamide-based products with enhanced efficacy and improved safety profiles.

References

  • Apostolov, S., et al. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals. Retrieved from [Link]

  • Song, H., et al. (2009). Synthesis, antifungal activities and 3D-QSAR study of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides. European Journal of Medicinal Chemistry. [Link]

  • El-Zemity, S. R., et al. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. Journal of the Egyptian Society of Parasitology. [Link]

  • Gao, C., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • Badawy, M. E. I., et al. (2023). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. Journal of Plant Protection Research. [Link]

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Validation

A Comparative Guide to Cysteine Selectivity: Evaluating the Chloroacetamide Moiety

In the landscape of targeted covalent inhibitors and chemical biology probes, the precise targeting of nucleophilic amino acid residues is paramount. Cysteine, with its uniquely reactive thiol side chain, often serves as...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted covalent inhibitors and chemical biology probes, the precise targeting of nucleophilic amino acid residues is paramount. Cysteine, with its uniquely reactive thiol side chain, often serves as a key target for achieving high selectivity and durable pharmacological effects. Among the arsenal of electrophilic warheads designed for this purpose, the α-chloroacetamide group represents a classic and widely utilized moiety.

This guide provides an in-depth comparison of the cysteine selectivity profile of the chloroacetamide functional group, using 2-chloro-N-(2-methylcyclohexyl)propanamide as a representative scaffold. We will dissect the underlying mechanism of action, present detailed protocols for evaluating its performance against other common cysteine-reactive electrophiles, and provide a framework for data-driven decision-making in your research.

The Mechanism of Action: Covalent Modification by Chloroacetamides

The reactivity of chloroacetamides towards cysteine is governed by a classic SN2 (bimolecular nucleophilic substitution) reaction. The thiol group of a cysteine residue, particularly in its more nucleophilic thiolate form (-S⁻), acts as the nucleophile. It attacks the electrophilic carbon atom adjacent to the chlorine, displacing the chloride leaving group and forming a stable thioether bond.

The reaction rate is highly dependent on the pKa of the target cysteine residue and the local pH of the environment. A lower pKa facilitates the formation of the highly reactive thiolate anion, accelerating the covalent modification. The inherent reactivity of the chloroacetamide electrophile is generally considered moderate, placing it in a "tunable" chemical space compared to more aggressive reagents like iodoacetamides. This moderate reactivity can be advantageous, often leading to a lower level of off-target reactions with other nucleophilic residues like lysine or histidine under physiological conditions.

cluster_0 Reaction Mechanism Cys Cysteine Residue (Thiolate Form) TS SN2 Transition State Cys->TS Nucleophilic Attack Chloroacetamide 2-chloro-N-(2-methylcyclohexyl)propanamide (α-chloroacetamide) Chloroacetamide->TS Product Covalently Modified Cysteine (Thioether Bond) TS->Product Bond Formation Cl Chloride Ion (Leaving Group) TS->Cl Leaving Group Departure

Caption: SN2 reaction mechanism for cysteine modification by a chloroacetamide electrophile.

Experimental Evaluation of Cysteine Selectivity

Assessing the true selectivity of a covalent modifier requires a multi-faceted approach. Below are two essential, complementary workflows for quantifying reactivity and proteome-wide selectivity.

Kinetic Assay for Thiol Reactivity

This experiment determines the intrinsic reactivity of the compound with a model thiol, such as glutathione (GSH), a biologically abundant nucleophile. Comparing the rate of reaction with GSH to that of other electrophiles provides a direct measure of relative reactivity.

Protocol: DTNB-Based Thiol Reactivity Assay

  • Reagent Preparation:

    • Prepare a 1 M stock solution of the test compound (e.g., 2-chloro-N-(2-methylcyclohexyl)propanamide) in DMSO.

    • Prepare a 100 mM stock solution of Glutathione (GSH) in a phosphate buffer (100 mM, pH 7.4).

    • Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer to a final volume of 100 µL.

    • Add GSH to a final concentration of 500 µM.

    • Add the test compound to a final concentration of 500 µM to initiate the reaction.

    • Incubate at room temperature for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, quench the reaction by adding DTNB to a final concentration of 200 µM.

    • Measure the absorbance at 412 nm. The signal is inversely proportional to the amount of free GSH remaining.

  • Data Analysis:

    • Calculate the concentration of remaining GSH at each time point based on a standard curve.

    • Plot ln([GSH]t/[GSH]0) versus time. For a second-order reaction under pseudo-first-order conditions (if compound is in excess), the slope of this line is -kobs.

    • The second-order rate constant (k) can then be calculated as k = kobs / [Compound].

cluster_workflow Kinetic Assay Workflow prep 1. Prepare Reagents (Compound, GSH, DTNB) mix 2. Initiate Reaction (GSH + Compound) prep->mix incubate 3. Incubate (Time Course) mix->incubate quench 4. Quench & Develop (Add DTNB) incubate->quench read 5. Measure Absorbance (412 nm) quench->read analyze 6. Calculate Rate Constant (k) read->analyze

Caption: Workflow for determining thiol reactivity using a DTNB-based kinetic assay.

Competitive Proteomic Profiling for Global Selectivity

To understand how selective a compound is across the entire proteome, a competitive activity-based protein profiling (ABPP) approach is the gold standard. This method uses a well-characterized, broad-spectrum cysteine-reactive probe (like iodoacetamide-alkyne) to map all accessible cysteines. The test compound is used as a competitor, and its ability to block labeling by the probe reveals its targets.

Protocol: Competitive ABPP Workflow

  • Cell Lysate Preparation: Prepare proteomes from cultured cells or tissues by lysis in a detergent-free buffer (e.g., PBS) followed by sonication and centrifugation to clear debris. Normalize total protein concentration.

  • Competitive Incubation:

    • Treat aliquots of the proteome with varying concentrations of the test compound (e.g., 2-chloro-N-(2-methylcyclohexyl)propanamide) for a fixed time (e.g., 1 hour at 37 °C). Include a vehicle control (e.g., DMSO).

  • Probe Labeling:

    • Add a cysteine-reactive probe with a bioorthogonal handle (e.g., iodoacetamide-alkyne) to all samples at a concentration sufficient to label accessible cysteines (e.g., 10 µM). Incubate for 1 hour.

  • Click Chemistry:

    • Conjugate a reporter tag (e.g., Biotin-Azide or a fluorescent dye-azide) to the alkyne-labeled proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Enrichment & Digestion (for MS-based proteomics):

    • If using a biotin tag, enrich the labeled proteins using streptavidin beads.

    • Perform on-bead trypsin digestion to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites.

  • Data Analysis:

    • Quantify the abundance of each labeled cysteine peptide in the compound-treated samples relative to the vehicle control. A significant reduction in signal for a specific cysteine indicates it is a target of the test compound.

    • Plot target engagement curves to determine the IC₅₀ for each engaged cysteine. High selectivity is demonstrated by a small number of cysteines being potently engaged.

Comparative Performance Analysis

The utility of the chloroacetamide moiety is best understood in the context of alternative electrophiles. Each class possesses a unique reactivity and selectivity profile, making them suitable for different applications.

Electrophilic WarheadRepresentative StructureRelative ReactivityMechanismSelectivity Profile & Key Considerations
α-Chloroacetamide R-NH-CO-CH₂ClModerateSN2Generally good cysteine selectivity over other amino acids. Reactivity is tunable via electronics on the 'R' group. Considered a good balance of stability and reactivity.
α-Iodoacetamide R-NH-CO-CH₂IHighSN2More reactive than chloroacetamides due to iodide being a better leaving group. This can lead to higher potency but also increased off-target labeling of other nucleophiles (Lys, His). Often used as a broad-spectrum probe.
Acrylamide R-NH-CO-CH=CH₂Moderate to LowMichael AdditionReacts via conjugate addition. Generally less reactive than haloacetamides, which can lead to superior selectivity for hyper-reactive cysteines. The reaction is typically irreversible.
Vinyl Sulfone R-SO₂-CH=CH₂ModerateMichael AdditionSimilar mechanism to acrylamides. Often exhibits excellent cysteine selectivity. The reactivity can be tuned by the 'R' group. Widely used in approved covalent drugs.
Cyanoacrylamide R-NH-CO-C(CN)=CH₂Reversible/IrreversibleMichael AdditionThe electron-withdrawing nitrile group activates the double bond. Can exhibit reversible or irreversible binding depending on the target environment, offering unique pharmacological profiles.

Conclusion and Recommendations

The chloroacetamide group, as represented by scaffolds like 2-chloro-N-(2-methylcyclohexyl)propanamide, serves as a reliable and versatile tool for targeting cysteine residues. Its moderate SN2 reactivity provides a favorable starting point for developing selective covalent inhibitors, striking a balance between potency and off-target effects. It is generally more selective than the highly reactive iodoacetamides but more broadly reactive than Michael acceptors like acrylamides, which often require a highly activated cysteine for efficient labeling.

The choice of electrophile is ultimately context-dependent. For initial probe development or applications requiring broad cysteine profiling, a more reactive iodoacetamide may be suitable. For developing highly selective inhibitors against a specific protein, a less reactive but more discerning electrophile like an acrylamide or a tuned chloroacetamide is often preferred.

We strongly recommend performing both kinetic assays and proteome-wide selectivity profiling to build a comprehensive understanding of your compound's behavior. This dual approach provides the necessary data to validate its mechanism, confirm its selectivity, and guide the next steps in your drug discovery or chemical biology program.

References

  • Covalent Inhibitors: A Rational Approach to Drug Discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • The Rise of Covalent Drugs. Nature Chemistry. Available at: [Link]

  • Activity-Based Protein Profiling: A Powerful Approach for Functional Proteomics. Annual Review of Biochemistry. Available at: [Link]

  • Targeted Covalent Inhibitors: An Emerging Paradigm in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Development of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Nature. Available at: [Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Enzyme Inhibitors: A Case Study with 2-chloro-N-(2-methylcyclohexyl)propanamide against Fatty Acid Amide Hydrolase (FAAH)

This guide provides a comprehensive framework for the systematic evaluation of a novel chemical entity, 2-chloro-N-(2-methylcyclohexyl)propanamide, as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH). Fatty aci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the systematic evaluation of a novel chemical entity, 2-chloro-N-(2-methylcyclohexyl)propanamide, as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH). Fatty acid amide hydrolase is a pivotal enzyme in the endocannabinoid system, primarily responsible for the degradation of signaling lipids like anandamide.[1][2] Its inhibition leads to elevated endocannabinoid levels, presenting a promising therapeutic strategy for managing pain, inflammation, anxiety, and other neurological disorders.[2][3]

While numerous FAAH inhibitors have been developed, the quest for candidates with optimal potency, selectivity, and pharmacokinetic properties continues.[2][4] This document outlines a rigorous, multi-tiered benchmarking strategy to characterize our lead compound, henceforth referred to as 'Compound X', against well-established FAAH inhibitors. The described workflows are designed to be self-validating, providing a clear rationale for each experimental choice and ensuring the generation of robust, decision-driving data for researchers and drug development professionals.

The Strategic Workflow: From Biochemical Potency to Cellular Efficacy

The journey from a promising chemical structure to a validated inhibitor is a systematic process of evidence-building. A compound that shows high potency in a simplified, biochemical assay may not succeed in the complex environment of a living cell.[5] Therefore, our evaluation is structured in three core phases: initial biochemical characterization to determine potency and mechanism, selectivity profiling to assess off-target activity, and finally, validation in cell-based models to confirm physiological relevance.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation P1_IC50 IC50 Determination (Potency Ranking) P1_MoA Mechanism of Action (Kinetics & Reversibility) P1_IC50->P1_MoA Top candidates P2_Selectivity Serine Hydrolase Panel (Off-Target Effects) P1_MoA->P2_Selectivity Potent & well-defined candidates P3_CellEC50 Cell-Based Target Engagement (EC50 & Permeability) P2_Selectivity->P3_CellEC50 Selective candidates P3_Cyto Cytotoxicity Assay (Therapeutic Window) P3_CellEC50->P3_Cyto Start Compound X (Novel Chemical Entity) Start->P1_IC50

Caption: High-level workflow for inhibitor characterization.

Part 1: Foundational Biochemical Characterization

The initial phase focuses on answering two fundamental questions: How potent is Compound X at inhibiting FAAH, and by what mechanism does it act? These experiments utilize purified recombinant FAAH enzyme to ensure that the observed effects are a direct interaction between the compound and its intended target.

Experiment 1: Determining Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a primary metric of an inhibitor's potency.[6] We will employ a fluorometric assay, which is a sensitive and high-throughput compatible method for measuring FAAH activity.[7][8] The assay relies on a synthetic substrate that, when cleaved by FAAH, releases a fluorescent product, providing a direct measure of enzyme activity.[1][7]

Experimental Protocol: Fluorometric FAAH Inhibition Assay

  • Reagent Preparation: Prepare a 1X FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[7] Reconstitute recombinant human FAAH enzyme and the fluorogenic substrate (e.g., AMC-arachidonoyl amide) in appropriate solvents as per manufacturer guidelines.[7][9]

  • Compound Dilution: Prepare a serial dilution of Compound X and established inhibitors (e.g., URB597, JZL195) in the assay buffer. A typical starting range is from 100 µM down to 0.1 nM. Include a vehicle-only control (e.g., DMSO).

  • Assay Plate Setup: In a 96-well black, flat-bottom plate, add the diluted compounds. Add the diluted FAAH enzyme to all wells except for the "no enzyme" background controls.

  • Incubation: Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes (Excitation: 340-360 nm, Emission: 450-465 nm).[7][8]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Normalize the rates to the vehicle control (100% activity). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[6]

Table 1: Comparative Potency of FAAH Inhibitors

InhibitorTarget(s)Reported IC50 (Human FAAH)Experimental IC50 (Hypothetical)
Compound X FAAH (putative) N/A 85 nM
URB597FAAH~4.6 nM[1]5.2 nM
JZL195FAAH/MAGL~12 nM (FAAH)[4]15 nM

Causality Note: The choice of a kinetic assay over an endpoint assay is crucial here. It allows for the detection of potential assay artifacts and provides a more accurate measure of the initial reaction velocity, which is fundamental for subsequent mechanism of action studies.[7]

Experiment 2: Unveiling the Mechanism of Action (MoA)

Understanding how an inhibitor interacts with the enzyme and its substrate is critical for drug development.[10] MoA studies determine if the inhibition is competitive (competes with the substrate for the active site), non-competitive (binds to an allosteric site), or another mode.[11] This is achieved by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[12]

Experimental Protocol: Enzyme Kinetics and MoA Determination

  • Assay Setup: Design a matrix of experiments in a 96-well plate format. Vary the substrate concentration (e.g., from 0.1x to 10x the Michaelis constant, Km) across the x-axis of the plate.

  • Inhibitor Concentrations: Along the y-axis, use several fixed concentrations of Compound X, typically based on its determined IC50 (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).[6]

  • Procedure: Follow the same kinetic fluorescence assay protocol as described for IC50 determination.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.[6]

    • Generate a Lineweaver-Burk (double-reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections on this plot is diagnostic of the inhibition modality.[11] For example, lines intersecting on the y-axis are indicative of competitive inhibition.

Table 2: Kinetic Parameters for Compound X (Hypothetical Data)

ParameterValueInterpretation
Inhibition Type CompetitiveInhibitor likely binds to the FAAH active site, competing with the natural substrate.
Ki (Inhibition Constant) 42 nMA measure of the inhibitor's binding affinity. Lower Ki indicates higher potency.[11]
Apparent Vmax UnchangedConsistent with competitive inhibition, where sufficient substrate can overcome the inhibitor.
Apparent Km Increases with [Inhibitor]Characteristic of competitive inhibitors, as higher substrate concentrations are needed to reach half Vmax.

Part 2: Critical Assessment of Selectivity

A potent inhibitor is of little therapeutic value if it interacts with many other enzymes, leading to off-target effects and potential toxicity.[13] FAAH belongs to the large serine hydrolase superfamily.[4] Therefore, it is essential to profile Compound X against other relevant serine hydrolases to ensure its specificity.

Experiment 3: Serine Hydrolase Selectivity Panel

The objective is to measure the inhibitory activity of Compound X against a panel of related enzymes. A common and important off-target for FAAH inhibitors is monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system.[4]

Experimental Protocol: Selectivity Panel Screening

  • Enzyme Panel Selection: Select a panel of relevant serine hydrolases, including at a minimum: FAAH, MAGL, and ABHD6. If available, a broader commercial panel can be used.[14]

  • Assay Conditions: Utilize specific activity assays for each enzyme in the panel. While the detection method may vary (e.g., fluorescence, luminescence, radiometric), the core principle remains the same.

  • Compound Screening: Screen Compound X at a single high concentration (e.g., 10 µM) against the entire panel to identify any significant off-target "hits" (>50% inhibition).

  • Follow-up IC50: For any identified off-target hits, perform full dose-response curves to determine the IC50 value, as described in Experiment 1.

  • Selectivity Score Calculation: Quantify selectivity by calculating a selectivity ratio (e.g., IC50 for off-target / IC50 for FAAH). A higher ratio indicates greater selectivity for FAAH.

Table 3: Selectivity Profile of Compound X (Hypothetical Data)

Enzyme Target% Inhibition @ 10 µMIC50Selectivity Ratio (vs. FAAH)
FAAH 99%85 nM1x
MAGL 15%> 10,000 nM> 117x
ABHD6 8%> 10,000 nM> 117x
Trypsin 2%> 10,000 nM> 117x

Causality Note: Profiling selectivity early is a critical, cost-saving step. Discovering a lack of selectivity late in the development process can lead to the failure of an otherwise potent compound.[13] High selectivity for FAAH over MAGL is particularly desirable to avoid altering the 2-AG signaling pathway, which could lead to different physiological outcomes.[4]

Part 3: Cellular Activity and Safety Validation

Biochemical assays are a necessary but insufficient step. We must now determine if Compound X can access and inhibit FAAH within a living cell and whether it is toxic at effective concentrations.[5][6]

G cluster_0 Cell-Based Assay Workflow A 1. Seed Cells (e.g., Neuro2a, 3T3-L1) in 96-well plates B 2. Treat with Inhibitors (Compound X, Controls) Serial Dilutions A->B C 3. Incubate (Allow for cell entry and target engagement) B->C D 4. Lyse Cells (Release intracellular contents) C->D E 5. Measure FAAH Activity (Using cell lysate and fluorometric assay) D->E F 6. Data Analysis (Calculate EC50) E->F

Caption: Workflow for the cell-based FAAH activity assay.

Experiment 4: Cell-Based Target Engagement (EC50)

This assay measures the concentration of an inhibitor required to reduce FAAH activity by half within a cellular context (the half-maximal effective concentration, or EC50). A potent EC50 value indicates that the compound is cell-permeable and can engage its target in a complex intracellular environment.[6]

Experimental Protocol: Cell-Based FAAH Activity Assay

  • Cell Culture: Culture a suitable cell line known to express FAAH (e.g., Neuro-2a or 3T3-L1 cells) in 96-well plates and grow to confluency.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of Compound X and control inhibitors. Incubate for a defined period (e.g., 2-4 hours) to allow for compound uptake.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors).

  • Lysate FAAH Activity Measurement: Use the cell lysate as the enzyme source in the fluorometric FAAH activity assay described in Experiment 1.

  • Data Analysis: Normalize the protein concentration of the lysates. Calculate the FAAH activity relative to the vehicle-treated cells and plot against the log of the inhibitor concentration to determine the EC50 value.

Experiment 5: Cellular Cytotoxicity Assay

It is imperative to ensure that the observed reduction in cellular FAAH activity is due to specific enzyme inhibition and not simply because the compound is killing the cells.[6] A standard MTT assay can be used to measure cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Treatment: Seed and treat cells with the inhibitors using the same protocol as for the cell-based EC50 assay.

  • MTT Addition: After the compound treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

Table 4: Cellular Activity and Therapeutic Window (Hypothetical Data)

InhibitorCellular EC50 (FAAH Inhibition)Cytotoxicity CC50Therapeutic Index (CC50/EC50)
Compound X 250 nM> 50 µM> 200
URB597 30 nM> 50 µM> 1667

Interpretation: The Therapeutic Index provides a measure of the compound's safety window. A high index for Compound X suggests that it inhibits FAAH at concentrations far below those that cause general cellular toxicity, a highly desirable characteristic for a drug candidate.

Conclusion and Next Steps

This comprehensive benchmarking guide outlines a rigorous, phased approach to characterize the novel compound 2-chloro-N-(2-methylcyclohexyl)propanamide. Based on our hypothetical results, Compound X has emerged as a moderately potent, competitive, and highly selective FAAH inhibitor with good cell permeability and a wide therapeutic window.

The data generated through these protocols provide a solid foundation for further preclinical development. The next logical steps would include pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties, followed by in vivo efficacy studies in animal models of pain or anxiety.

References

  • ResearchGate. (n.d.). Known fatty acid amide hydrolase inhibitors. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044–5049. [Link]

  • Ahn, K., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 111(7), 3838–3887. [Link]

  • Gray, N. S., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 9(2), 116–129. [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. PNAS, 97(10), 5044-5049. [Link]

  • ResearchGate. (2013, July 23). Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors?. [Link]

  • Tripathi, R., & Kumar, S. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry, 188, 111953. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Fiveable. (2025, August 15). Enzyme inhibition | Medicinal Chemistry Class Notes. [Link]

  • News-Medical. (2024, February 1). The role of cell-based assays for drug discovery. [Link]

  • ResearchGate. (2025, November 11). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. [Link]

  • NIH. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]

  • Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. [Link]

  • Journal of New Developments in Chemistry. (n.d.). Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-(2-methylcyclohexyl)propanamide proper disposal procedures

Standard Operating Procedure & Safety Guide: Disposal of 2-Chloro-N-(2-methylcyclohexyl)propanamide As a laboratory professional or drug development scientist, handling specialty halogenated amides requires moving beyond...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Disposal of 2-Chloro-N-(2-methylcyclohexyl)propanamide

As a laboratory professional or drug development scientist, handling specialty halogenated amides requires moving beyond basic compliance and understanding the chemical mechanics that dictate safety protocols. 2-chloro-N-(2-methylcyclohexyl)propanamide is an alpha-chloroamide derivative. Due to its specific molecular structure, it presents unique toxicological and environmental risks that strictly prohibit standard drain disposal or conventional solid waste management.

This guide provides a comprehensive, self-validating operational plan for the safe handling, decontamination, and final destruction of this compound.

Mechanistic Rationale for Disposal Protocols

To execute a disposal plan safely, one must understand the causality behind the chemical's hazards:

  • Alkylation & Sensitization: The alpha-chloro group in 2-chloro-N-(2-methylcyclohexyl)propanamide acts as a highly reactive electrophile. In biological systems, it undergoes rapid SN2 nucleophilic substitution with biological thiols and amines (such as cysteine residues in skin proteins). This mechanism is the root cause of its classification as a severe skin sensitizer and its acute toxicity (1)[1].

  • Aquatic Toxicity: Chloroacetamide derivatives and their primary degradation metabolites disrupt early life stages in aquatic organisms, causing oxidative stress and developmental toxicity (2)[2]. Consequently, any release into the sanitary sewer is strictly prohibited.

  • Dioxin Formation: Because it is a halogenated organic compound, subjecting this chemical to low-temperature combustion will catalyze the formation of highly toxic Products of Incomplete Combustion (PICs), including polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) (3)[4]. High-temperature thermal destruction is the only viable disposal route.

Chemical Profile & Hazard Data

ParameterSpecification / Classification
Chemical Class Halogenated Organic Amide (Alpha-chloroamide)
Primary Hazards Toxic if swallowed (H301), Skin sensitizer (H317), Aquatic toxicity (H412)[1]
EPA Waste Classification Halogenated Organic Waste; Requires RCRA Subtitle C management[5][6]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids
Required Destruction Method Thermal Incineration (>1100°C) with Acid Gas Scrubber[7]

Self-Validating Operational Methodologies

Every safety protocol in your laboratory should act as a self-validating system—meaning the procedure itself contains built-in verification steps to prove it was executed successfully.

Phase 1: Point-of-Generation Segregation & Storage
  • Primary Containment: Collect all solid waste, contaminated gloves, and residual powders in a PTFE-lined High-Density Polyethylene (HDPE) container. Causality: PTFE prevents chemical degradation of the container by the reactive amide.

  • Segregation: Isolate strictly from non-halogenated solvents to prevent complex, highly reactive waste mixtures.

  • Validation Check (Secondary Containment): Place the primary HDPE container inside a secondary containment tray equipped with a colorimetric organic solvent leak-detection pad. Validation: If the pad remains its baseline color during your weekly RCRA inspection, the integrity of the primary containment is actively validated.

Phase 2: Spill Response & Chemical Decontamination

If a spill occurs, mechanical sweeping will generate hazardous, sensitizing dust. Use this chemical neutralization workflow:

  • Dust Suppression: Carefully cover the spilled solid with damp paper towels or an inert absorbent (e.g., diatomaceous earth) to prevent aerosolization.

  • Alkaline Hydrolysis: Apply a 5% Sodium Hydroxide (NaOH) solution to the affected area. Causality: The hydroxide ions act as nucleophiles, hydrolyzing the reactive alpha-chloro group to form a safer, non-alkylating hydroxy-amide and free chloride ions.

  • Validation Check 1 (pH Verification): Wait 15 minutes. Swab the surface moisture with a pH indicator strip. Validation: A sustained pH of >9 confirms the alkaline environment was maintained long enough to drive the hydrolysis reaction to completion. Neutralize the area with 5% acetic acid until the pH reads 6-8.

  • Validation Check 2 (Chloride Ion Swab): Swab the neutralized surface using a colorimetric Silver Nitrate (AgNO₃) test strip. Validation: The presence of a white precipitate (AgCl) confirms the covalent C-Cl bond was successfully broken. Wipe the surface with DI water until subsequent swabs show no AgCl precipitate, validating that the surface is 100% decontaminated.

Phase 3: Final Destruction via Thermal Incineration

To prevent the release of dioxins, 2-chloro-N-(2-methylcyclohexyl)propanamide must be transferred to a licensed RCRA Subtitle C hazardous waste facility equipped for halogenated waste. The facility must meet the following EPA-mandated parameters (7)[7]:

  • Combustion Parameters: The incinerator must operate at a minimum of 1100°C (2000°F) with a residence time of 1.0 to 2.0 seconds [7][8]. Causality: These extreme conditions are required to break the robust carbon-chlorine bonds and achieve a 99.99% Destruction and Removal Efficiency (DRE).

  • Effluent Scrubbing: Combustion of chlorinated compounds generates corrosive hydrogen chloride (HCl) gas. The exhaust must pass through an alkaline wet scrubber to neutralize the acid gas before atmospheric release[4][7].

  • Validation Check (CEMS Monitoring): Validation: Continuous Emissions Monitoring Systems (CEMS) measure carbon monoxide (CO) in the exhaust stack. A CO reading of <100 ppm validates that complete oxidation is occurring and the 99.99% DRE is being actively maintained (9)[9].

Waste Management & Thermal Destruction Workflow

G A Point of Generation: 2-Chloro-N-(2-methylcyclohexyl)propanamide B Waste Segregation: Isolate as Halogenated Organic Waste A->B Collect & Label C Secondary Containment: PTFE-lined drums with Leak Pads B->C Store & Validate D Thermal Incineration: Combustion Chamber (>1100°C, >1 sec) C->D Transport to Facility E Acid Gas Scrubber: Neutralize HCl Emissions D->E Exhaust Gases F Ash & Scrubber Water Disposal: RCRA Subtitle C Landfill E->F Residuals

Fig 1: Halogenated waste segregation, containment, and thermal destruction workflow.

References

  • EPA Hazardous Waste Codes | UGA Environmental Safety Division. Source: University of Georgia. URL: [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Source: US Environmental Protection Agency (EPA). URL: [Link]

  • Thermal Incinerator - Air Pollution Control Technology Fact Sheet. Source: Regulations.gov (EPA). URL: [Link]

  • Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Test Methods for Evaluating Solid Waste: Incineration. Source: US Environmental Protection Agency (EPA). URL: [Link]

  • On-Site Incineration: Overview of Superfund Operating Experience. Source: US Environmental Protection Agency (EPA). URL:[Link]

  • Hazardous Waste Incineration: A Technical Overview. Source: US Environmental Protection Agency (EPA) / CSU. URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-chloro-N-(2-methylcyclohexyl)propanamide

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as an exercise in applied physical chemistry. To safely handle 2-chloro-N-(2-methylcyclohexyl)propanamide , we...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as an exercise in applied physical chemistry. To safely handle 2-chloro-N-(2-methylcyclohexyl)propanamide , we must first understand its molecular behavior.

This compound belongs to the alpha-chloro amide family. The proximity of the electron-withdrawing carbonyl group to the alpha-carbon significantly increases the electrophilicity of the carbon-chlorine bond [1]. This structural feature turns the molecule into a potent alkylating agent. If exposed to biological tissues, it readily undergoes SN2 reactions with biological nucleophiles—specifically the thiol groups in cysteine residues of human proteins [3]. This mechanism is the direct cause of the severe skin sensitization, irreversible eye damage, and systemic toxicity associated with this class of compounds[2].

The following guide establishes a self-validating, causality-driven operational protocol to ensure absolute safety during the handling, transfer, and disposal of this reactive intermediate.

Causality-Driven PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for reactive alkylating agents. The electrophilic nature of the alpha-chloro group allows it to readily permeate standard latex. The table below outlines the mandatory PPE and the mechanistic reasoning behind each requirement.

PPE CategorySpecification / StandardMechanistic Causality (Why is this required?)
Hand Protection Double-layered Nitrile Gloves (EN 374, Class 5+)Alpha-chloro amides can permeate thin latex rapidly. Double nitrile provides a verified breakthrough time of >240 minutes against alkylating agents [4].
Eye/Face Protection Chemical Splash Goggles or Face Shield (EN 166 / OSHA 29 CFR 1910.133)The compound causes severe, irreversible corneal alkylation upon contact [2]. Safety glasses with side shields are inadequate against aerosolized powders or micro-splashes.
Body Protection Fluid-resistant Lab Coat with Tyvek SleevesPrevents micro-dust accumulation on forearms. The compound is a known sensitizer; repeated sub-clinical dermal exposures will trigger severe allergic dermatitis [4].
Respiratory N100 or P3 Particulate Respirator (If outside hood)Aerosolized particles pose a severe inhalation hazard by alkylating respiratory mucosal proteins [4].

Operational Workflow: Weighing and Transfer

To prevent exposure, every step of the handling process must be treated as a closed system.

Step 1: Engineering Control Validation

  • Action: Conduct all manipulations inside a certified chemical fume hood.

  • Self-Validation: Before opening the chemical container, verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm) . Do not proceed if the alarm sounds or the velocity is outside this range.

Step 2: Static Elimination

  • Action: Wipe down the analytical balance and spatulas with an anti-static cloth.

  • Causality: Alpha-chloro amides are often fine crystalline powders. Static charge can cause the powder to aerosolize upon opening the vial, creating an invisible inhalation hazard.

Step 3: The Transfer Protocol

  • Action: Tare the receiving vessel. Using a static-free, stainless-steel spatula, transfer the required mass of 2-chloro-N-(2-methylcyclohexyl)propanamide.

  • Action: Immediately cap both the source vial and the receiving vessel before removing them from the fume hood.

  • Self-Validation: Inspect the exterior of both vials under the fume hood light. If any powder is visible on the threads or exterior glass, wipe it down with a solvent-dampened tissue (e.g., isopropanol) before removing it from the hood.

Decontamination and Quenching Plan

Because 2-chloro-N-(2-methylcyclohexyl)propanamide is a reactive electrophile, disposing of it directly into generic organic waste streams can lead to unintended, dangerous cross-reactions (such as polymerization or the alkylation of other waste components) [1]. It must be chemically quenched prior to disposal.

Chemical Quenching Parameters

ReagentFunction in QuenchingOperational Note
THF or DMF Aprotic SolventDissolves the compound without competing for the reaction.
Ethanolamine (Excess) NucleophileDisplaces the alpha-chloride, neutralizing the alkylating hazard.
Aqueous Ammonia (10%) Alternative NucleophileCheaper alternative, but requires vigorous stirring due to biphasic nature.

Step-by-Step Quenching Methodology:

  • Dissolution: Dissolve all residual chemical and contaminated spatulas/glassware rinses in a beaker containing 20 mL of THF or DMF inside the fume hood.

  • Nucleophilic Addition: Slowly add a 5-fold molar excess of dilute ethanolamine or 10% aqueous ammonia under continuous magnetic stirring.

  • Reaction Monitoring (Self-Validation): The displacement of the alpha-chloride is an exothermic process. Monitor the beaker; a successful quenching reaction is validated by a mild initial exotherm followed by the stabilization of the solution's temperature, confirming the consumption of the reactive electrophile.

  • Disposal: Once quenched and cooled to room temperature, transfer the neutralized mixture to a designated, clearly labeled Halogenated Organic Waste container.

Emergency Response Procedures

If a failure in the operational protocol occurs, immediate action is required to halt the alkylation of biological tissues.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a strict minimum of 15 minutes [4]. Do not use solvents to wash the skin, as this can increase dermal absorption. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, forcibly holding the eyelids open to ensure complete irrigation [2].

  • Inhalation: Move the individual to fresh air immediately. If breathing is labored, administer oxygen and call emergency services.

Workflow Visualization

Workflow Prep 1. Pre-Operation Validate Fume Hood (80-120 fpm) PPE 2. Don PPE (EN 374 Nitrile, EN 166 Goggles) Prep->PPE Handle 3. Weighing & Transfer (Minimize Aerosolization) PPE->Handle Decision Spill or Exposure Detected? Handle->Decision Emergency Emergency Protocol (15-min Flush, Medical Alert) Decision->Emergency Yes Quench 4. Chemical Quenching (Nucleophilic Neutralization) Decision->Quench No Dispose 5. Halogenated Waste Disposal Emergency->Dispose Post-Incident Cleanup Quench->Dispose

Handling and Decontamination Workflow for Reactive Alpha-Chloro Amides

References

  • Title: Chloroacetamide | CID 6580 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 2-Chloroacetamide Safety Data Sheet (SDS) Source: Eurofins URL: [Link]

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